Alclofenac
Description
This compound is a non-steroidal anti-inflammatory drug. It was withdrawn from the market in the United Kingdom in 1979.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for rheumatic disease. It was withdrawn in at least one region.
was heading 1975-94 (was see under PHENYLACETATES 1975-90); use PHENYLACETATES to search this compound 1975-94; an anti-inflammatory agent used in the treatment of rheumatoid arthritis; acts also as an analgesic and an antipyretic
Properties
IUPAC Name |
2-(3-chloro-4-prop-2-enoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h2-4,6H,1,5,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHWPKZXBHOEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020038 | |
| Record name | Alclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22131-79-9 | |
| Record name | Alclofenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22131-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alclofenac [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13167 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alclofenac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALCLOFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9CP5H21N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alclofenac and Cyclooxygenase: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of alclofenac on cyclooxygenase (COX) enzymes. This compound, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects not through direct enzyme inhibition, but as a prodrug that undergoes metabolic activation to potent COX inhibitors. This guide will detail this indirect mechanism, present quantitative data on the inhibition by its active metabolites, outline relevant experimental protocols, and provide visual representations of the key pathways and workflows.
The Prodrug Nature of this compound
Contrary to many NSAIDs that directly bind to and inhibit cyclooxygenase enzymes, this compound itself demonstrates negligible inhibitory activity against either COX-1 or COX-2 in short-term in vitro assays.[1][2] Its anti-inflammatory, analgesic, and antipyretic properties are a consequence of its biotransformation into active metabolites.[1][2]
The primary mechanism of action for this compound involves its intracellular conversion to diclofenac and 4'-hydroxy diclofenac.[1][2] This metabolic conversion has been observed in various cell types, including human rheumatoid synovial cells, polymorphonuclear leukocytes, and monocytes.[2] It is these metabolites that are responsible for the inhibition of prostaglandin synthesis via the COX pathway.
Quantitative Inhibition of Cyclooxygenase by this compound's Metabolites
The inhibitory potency of this compound's active metabolites, diclofenac and 4'-hydroxy diclofenac, against COX-1 and COX-2 has been quantified. Diclofenac is a non-selective inhibitor of both COX isoforms, while 4'-hydroxy diclofenac shows some selectivity for COX-2.[1][2]
The following table summarizes the available quantitative data for the inhibition of COX-1 and COX-2 by these metabolites.
| Metabolite | Target Enzyme | IC50 (µM) | Species/System | Reference |
| Diclofenac | COX-1 | 0.43 | Human | [1] |
| Diclofenac | COX-2 | 0.024 | Human | [1] |
| 4'-hydroxy diclofenac | COX-2 | Not specified, but noted to specifically block COX-2 activity | Human | [2] |
IC50: The half maximal inhibitory concentration.
Signaling Pathway and Metabolic Activation
The following diagram illustrates the metabolic activation of this compound and the subsequent inhibition of the cyclooxygenase pathway by its active metabolites.
Caption: Metabolic activation of this compound to diclofenac and 4'-hydroxy diclofenac, and their subsequent inhibition of COX-1 and COX-2.
Experimental Protocols
To investigate the mechanism of action of this compound and its metabolites on cyclooxygenase, a combination of in vitro and ex vivo assays are employed.
Whole Blood Assay for COX-1 and COX-2 Inhibition
The whole blood assay is a physiologically relevant method to assess the inhibitory effects of compounds on COX-1 and COX-2 in their native cellular environment.[3]
Objective: To determine the IC50 values of this compound's metabolites for COX-1 and COX-2.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compounds (diclofenac, 4'-hydroxy diclofenac) or vehicle control for a specified period (e.g., 1 hour) at 37°C.
-
COX-1 Activity Measurement (Thromboxane B2 synthesis):
-
Blood coagulation is allowed to proceed for 60 minutes at 37°C to induce platelet aggregation and subsequent COX-1-mediated thromboxane A2 (TXA2) production, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
The reaction is stopped by placing the samples on ice and adding a COX inhibitor such as indomethacin.
-
Plasma is separated by centrifugation.
-
TXB2 levels are quantified using a specific enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
COX-2 Activity Measurement (Prostaglandin E2 synthesis):
-
To measure COX-2 activity, whole blood is stimulated with lipopolysaccharide (LPS) for 24 hours at 37°C to induce COX-2 expression in monocytes.
-
Following LPS stimulation, the test compounds are added and incubated for a further period.
-
Arachidonic acid is then added to initiate prostaglandin synthesis.
-
The reaction is stopped, and plasma is separated.
-
Prostaglandin E2 (PGE2) levels, a major product of COX-2 in this system, are quantified by ELISA or LC-MS/MS.
-
-
Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each compound concentration relative to the vehicle control. The IC50 values are then determined by non-linear regression analysis.
Thin-Layer Chromatography for Metabolite Identification
Thin-layer chromatography (TLC) can be used to qualitatively demonstrate the conversion of this compound to its active metabolites.[2]
Objective: To visualize the conversion of this compound to diclofenac in a cellular system.
Methodology:
-
Cell Culture: Human rheumatoid synovial cells or other relevant cell types are cultured to near confluence.
-
Incubation: The cells are incubated with this compound at a specified concentration and for various time points.
-
Extraction: The cell culture medium and/or cell lysates are collected, and the compounds are extracted using an appropriate organic solvent (e.g., ethyl acetate).
-
TLC Analysis:
-
The extracted samples, along with standards of this compound and diclofenac, are spotted onto a TLC plate (e.g., silica gel).
-
The plate is developed in a suitable solvent system to separate the compounds based on their polarity.
-
The separated spots are visualized under UV light or by using an appropriate staining reagent.
-
-
Interpretation: The appearance of a spot corresponding to the diclofenac standard in the lanes of the this compound-treated cell extracts confirms the metabolic conversion.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for assessing COX inhibition using a whole blood assay.
Caption: A generalized workflow for the determination of COX-1 and COX-2 inhibition using a whole blood assay.
Conclusion
The mechanism of action of this compound on cyclooxygenase is indirect and relies on its metabolic conversion to the active inhibitors, diclofenac and 4'-hydroxy diclofenac. This prodrug approach may contribute to a delayed onset of action but is crucial for its overall therapeutic effect. Understanding this biotransformation is essential for the rational design and development of future anti-inflammatory agents with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of such compounds and their interactions with the cyclooxygenase pathway.
References
- 1. Aceclofenac spares cyclooxygenase 1 as a result of limited but sustained biotransformation to diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
Alclofenac: A Technical Whitepaper on its Pharmacological Properties as a Non-Steroidal Anti-Inflammatory Drug
Introduction
Alclofenac is an NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1] Chemically, it is (4-allyloxy-3-chlorophenyl)acetic acid.[1] It was indicated for the symptomatic treatment of rheumatoid arthritis, ankylosing spondylitis, and painful arthritic conditions.[1][3] Despite demonstrating therapeutic efficacy comparable to contemporary NSAIDs such as aspirin and indomethacin, its use was curtailed due to significant safety concerns, primarily skin rashes and vasculitis, leading to its withdrawal from the UK market.[1][2] This document serves as a technical resource for researchers and drug development professionals, summarizing the core pharmacological science of this compound.
Mechanism of Action
The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzyme, also known as prostaglandin H2 synthase.[1][3] This enzyme is a critical catalyst in the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[1] By reversibly blocking the COX enzyme, this compound effectively reduces the production of these pro-inflammatory mediators.[1][3]
An additional proposed mechanism suggests that this compound may displace endogenous anti-inflammatory substances from plasma protein binding sites, thereby enhancing their availability and effect.[3][4]
Pharmacological Properties
Pharmacodynamics
This compound exhibits anti-inflammatory, analgesic, and antipyretic effects characteristic of the NSAID class. Clinical studies demonstrated that a daily dose of 3g this compound was comparable in efficacy to 4.8g of aspirin, 300-600mg of phenylbutazone, and 150mg of indomethacin in treating rheumatoid arthritis.[2]
Cyclooxygenase Inhibition: The therapeutic effects of this compound are mediated through the inhibition of both COX-1 and COX-2 enzymes. However, quantitative data detailing the specific inhibitory concentrations (IC50) for each isoform are not available in peer-reviewed literature. This lack of data prevents a precise characterization of its selectivity profile (COX-1 vs. COX-2), which is a key determinant of the gastrointestinal and cardiovascular risk profile of modern NSAIDs.
| Parameter | Value | Reference |
| Target Enzymes | Prostaglandin G/H synthase 1 & 2 (COX-1 & COX-2) | [3] |
| IC50 for COX-1 | Data Not Available | - |
| IC50 for COX-2 | Data Not Available | - |
| Mechanism | Reversible inhibition of cyclooxygenase activity | [1][3] |
| Therapeutic Efficacy | Comparable to aspirin, phenylbutazone, indomethacin | [2] |
Table 1: Summary of this compound Pharmacodynamics
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been characterized. Its absorption from the gastrointestinal tract is noted to be irregular.[1][3]
| Parameter | Value | Reference |
| Absorption | Irregular from GI tract | [1][3] |
| Time to Peak Plasma Conc. (Tmax) | 1 - 4 hours | [1][3] |
| Plasma Protein Binding | 90 - 99% | [3] |
| Volume of Distribution (Vd) | 0.1 L/kg | [1][3] |
| Metabolism | Primarily hepatic glucuronidation | [1][3] |
| Primary Metabolites | This compound glucuronide | [1][3] |
| Route of Elimination | Primarily renal | [1][3] |
| Elimination Half-life (t½) | 1.5 - 5.5 hours | [1][3] |
| Clearance (500mg oral dose) | Renal: ~35 ml/min; Overall: 37-69 ml/min | [3] |
Table 2: Summary of this compound Pharmacokinetic Parameters
Safety and Toxicology
The primary reason for the withdrawal of this compound from the market was its adverse effect profile.[1] The most frequently reported side effect was skin rash.[2] In some cases, these cutaneous reactions were associated with systemic effects, including vasculitis, which raised significant safety concerns.[1] Gastrointestinal side effects, while common to NSAIDs, were reported to be less frequent and milder with this compound compared to drugs like aspirin and indomethacin in some patient populations.[2]
Detailed Experimental Protocols
The following sections describe representative methodologies for evaluating the pharmacological properties of an NSAID like this compound.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This is a standard preclinical model for evaluating the acute anti-inflammatory activity of pharmacological agents.
-
Objective: To quantify the anti-inflammatory effect of a test compound by measuring the reduction of localized edema induced by a phlogistic agent.
-
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
Phlogistic Agent: 1% w/v solution of carrageenan in sterile saline.
-
Test Compound: this compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Reference Drug: Indomethacin or Diclofenac (positive control).
-
Vehicle: Control group.
-
Measurement Device: Plethysmometer.
-
-
Protocol:
-
Acclimatize animals for at least 7 days. Fast animals overnight before the experiment with free access to water.
-
Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (multiple doses).
-
Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes prior to carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (V0).
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at specified time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours) (Vt).
-
Calculate the volume of edema (Ve) at each time point: Ve = Vt - V0.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [(Ve_control - Ve_treated) / Ve_control] x 100.
-
-
-
Data Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treated groups with the control group. A p-value < 0.05 is typically considered statistically significant.
References
- 1. This compound: a review of its pharmacological properties and therapeutic efficacy in rheumatoid arthritis and allied rheumatic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aceclofenac, a Preferential COX-2 Inhibitor - Appraisal of Safety and Tolerability | Journal of Evolution of Medical and Dental Sciences [jemds.in]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Aceclofenac spares cyclooxygenase 1 as a result of limited but sustained biotransformation to diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and chemical structure of [4-(Allyloxy)-3-chlorophenyl]acetic acid
An In-depth Technical Guide on the Synthesis and Chemical Structure of [4-(Allyloxy)-3-chlorophenyl]acetic acid
Introduction
[4-(Allyloxy)-3-chlorophenyl]acetic acid is an organic compound with the chemical formula C11H11ClO3[1]. It belongs to the class of phenylacetic acids, which are known for their biological activities. For instance, related compounds are utilized as anti-inflammatory analgesics, antipyretics, and treatments for rheumatism[2]. The structural features of [4-(Allyloxy)-3-chlorophenyl]acetic acid, specifically the chlorinated and allyloxy-substituted phenyl ring attached to an acetic acid moiety, make it a compound of interest for research and development in the pharmaceutical and chemical industries. This document provides a detailed overview of its synthesis, chemical structure, and physicochemical properties based on available literature.
Chemical Structure and Properties
The chemical structure consists of a benzene ring substituted with a chloro group at position 3, an allyloxy group at position 4, and an acetic acid group at position 1.
Table 1: Physicochemical Properties of [4-(Allyloxy)-3-chlorophenyl]acetic acid
| Property | Value | Reference |
| CAS Number | 22131-79-9 | [1] |
| Molecular Formula | C11H11ClO3 | [1] |
| Molecular Weight | 226.66 g/mol | [1] |
| Melting Point | 91-92 °C | [3] |
Synthesis of [4-(Allyloxy)-3-chlorophenyl]acetic acid
Two primary synthetic routes are described in the patent literature. The first is a two-step process starting from a substituted phenylacetic acid ester, and the second is a more complex, four-step synthesis commencing from o-chlorophenol.
Synthesis Route 1: From Methyl 3-chloro-4-hydroxyphenylacetate
This method involves the allylation of a hydroxyl group, followed by the hydrolysis of the methyl ester to yield the final carboxylic acid. The overall yield for this process is reported to be 78%[3].
References
Alclofenac metabolism and identification of its glucuronide metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alclofenac, a non-steroidal anti-inflammatory drug (NSAID), undergoes metabolic transformation in the body prior to its excretion. A primary pathway in its metabolism is the formation of glucuronide conjugates.[1] This technical guide provides a summary of the available information on the metabolism of this compound with a specific focus on its glucuronide metabolites. It is important to note that while detailed research exists for structurally related NSAIDs like aceclofenac and diclofenac, in-depth public domain data specifically concerning the quantitative analysis and detailed experimental protocols for this compound glucuronidation is limited.
Metabolic Pathway of this compound
The primary metabolic route for this compound involves conjugation with glucuronic acid to form this compound glucuronide.[1][2] This process, known as glucuronidation, is a major Phase II metabolic pathway that increases the water solubility of xenobiotics, facilitating their elimination from the body. The main metabolic product found is this compound glucuronide itself, and both the unchanged parent drug and its glucuronide conjugate are primarily excreted in the urine.[1][2]
Caption: Metabolic pathway of this compound to its glucuronide metabolite.
Identification of Glucuronide Metabolites
Experimental Workflow
The identification of glucuronide metabolites of NSAIDs generally follows a structured workflow.
Caption: General experimental workflow for identifying drug glucuronide metabolites.
Data Presentation
Due to the lack of specific quantitative data for this compound glucuronidation in the public domain, a detailed data table cannot be provided. Research on related compounds such as aceclofenac has identified several metabolites, including hydroxylated and glucuronidated forms, and has quantified their formation.[3][4] For instance, studies on aceclofenac have measured the plasma concentrations of the parent drug and its metabolites after oral administration.[5]
Experimental Protocols
Detailed experimental protocols for studying this compound glucuronidation are not available in the reviewed literature. However, a general protocol for in vitro glucuronidation assays using liver microsomes, commonly applied to NSAIDs, is outlined below.
General In Vitro Glucuronidation Assay Protocol (Hypothetical for this compound)
-
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Internal standard (IS) for analytical quantification
-
-
Incubation:
-
Prepare an incubation mixture containing Tris-HCl buffer, MgCl₂, and liver microsomes.
-
Add this compound (at various concentrations to determine kinetics) to the mixture.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Analytical Method (LC-MS/MS):
-
Chromatography: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative or positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and its expected glucuronide metabolite.
-
Conclusion
The metabolism of this compound primarily involves the formation of a glucuronide conjugate, which is then excreted in the urine along with the unchanged drug.[1][2] While the general metabolic pathway is understood, detailed quantitative data and specific experimental protocols for this compound are not extensively documented in publicly available scientific literature. The methodologies and findings from studies on related NSAIDs like aceclofenac and diclofenac can serve as a valuable reference for designing and conducting further research into the metabolism of this compound. Future studies are warranted to fully characterize the glucuronidation of this compound, including the identification of the specific UDP-glucuronosyltransferase (UGT) enzymes involved and the quantitative assessment of its metabolic fate in humans.
References
- 1. This compound | C11H11ClO3 | CID 30951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Metabolism of aceclofenac in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling of aceclofenac metabolism to major metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of aceclofenac and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Alclofenac as a Prostaglandin H2 Synthase Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of alclofenac's role as an inhibitor of prostaglandin H2 synthase, also known as cyclooxygenase (COX). This compound is a non-steroidal anti-inflammatory drug (NSAID) that was previously used in the treatment of rheumatoid arthritis and other inflammatory conditions but has since been withdrawn from the market.[1] Its mechanism of action, centered on the inhibition of prostaglandin synthesis, remains a subject of interest for understanding NSAID pharmacology.
Mechanism of Action
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting prostaglandin H2 synthase.[1] This enzyme is responsible for the conversion of arachidonic acid into prostaglandin H2, the precursor for various prostaglandins and thromboxanes involved in inflammation, pain, and fever. The inhibition of the cyclooxygenase activity of this enzyme is the primary mechanism by which this compound reduces the production of these inflammatory mediators.[2]
The binding of this compound to the cyclooxygenase active site is thought to be a reversible process.[2] Structural analyses of related NSAIDs suggest that arylcarboxylic acid inhibitors like this compound can bind within the hydrophobic channel of the COX enzyme. The carboxylate group of these inhibitors often interacts with key amino acid residues, such as Arginine 120 (Arg-120), at the active site, preventing the binding of the natural substrate, arachidonic acid. Additionally, the halogenated phenyl ring of this compound is believed to form hydrophobic interactions with other residues, including Leucine 352 (Leu352), Phenylalanine 518 (Phe518), and Valine 523 (Val523), further stabilizing the inhibitor-enzyme complex.
Quantitative Data
However, for comparative purposes, the following table summarizes the inhibitory concentrations (IC50) for the structurally related and widely studied NSAID, diclofenac. It is important to note that aceclofenac, another related NSAID, is a pro-drug that is metabolized into diclofenac, which is the active COX inhibitor.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Diclofenac | 0.076 | 0.026 | 2.9 | [3] |
Signaling Pathway Inhibition
This compound intervenes at a critical early stage of the inflammatory cascade. The following diagram illustrates the prostaglandin synthesis pathway and highlights the point of inhibition by this compound.
Experimental Protocols
While a specific, detailed experimental protocol for determining the inhibitory activity of this compound is not available in recent literature, a general methodology for assessing COX inhibition by NSAIDs can be outlined. The following is a representative protocol based on common in vitro assays.
Objective: To determine the in vitro inhibitory potency of this compound on COX-1 and COX-2 activity.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test inhibitor)
-
A suitable buffer system (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Method for detection of prostaglandin production (e.g., Enzyme Immunoassay (EIA) kit for PGE2, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS))
-
Microplate reader (for EIA) or LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution to obtain a range of test concentrations.
-
Prepare assay buffer containing necessary cofactors.
-
Prepare a solution of arachidonic acid in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a microplate or reaction tube, add the assay buffer.
-
Add a specific amount of either COX-1 or COX-2 enzyme to each well/tube.
-
Add the various dilutions of this compound or vehicle control (DMSO) to the respective wells/tubes.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
-
Initiation and Termination of Reaction:
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells/tubes.
-
Allow the reaction to proceed for a specific time (e.g., 2-10 minutes).
-
Terminate the reaction by adding a stop solution (e.g., a strong acid like HCl).
-
-
Quantification of Prostaglandin Production:
-
Measure the concentration of the resulting prostaglandin (commonly PGE2) in each sample using a validated method such as EIA or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of COX activity for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
-
Experimental Workflow
The logical flow of an experiment to screen for and characterize a potential COX inhibitor like this compound is depicted in the following diagram.
Conclusion
This compound functions as a reversible inhibitor of prostaglandin H2 synthase, thereby blocking the production of pro-inflammatory prostaglandins. While specific quantitative data on its inhibitory potency are scarce in modern literature, its mechanism of action aligns with that of other traditional NSAIDs. The provided conceptual frameworks for its signaling pathway inhibition and experimental evaluation offer a basis for further research and understanding of this class of anti-inflammatory agents. Researchers investigating novel COX inhibitors can utilize the outlined experimental workflow as a foundational methodology.
References
Investigating Alclofenac as a drug allergen and its immunological effects
Alclofenac as a Drug Allergen: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a non-steroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class, has been associated with a notable incidence of hypersensitivity reactions, primarily manifesting as cutaneous eruptions. This technical guide provides a comprehensive overview of the immunological mechanisms underlying this compound allergenicity, details key experimental protocols for its investigation, and presents quantitative data to inform preclinical and clinical safety assessments. The guide focuses on the metabolic activation of this compound, the formation of immunogenic haptens, and the subsequent T-cell and IgE-mediated immune responses. Detailed methodologies for in vitro diagnostic tests, including the Lymphocyte Transformation Test (LTT) and Basophil Activation Test (BAT), are provided to equip researchers with the tools to assess sensitization.
Introduction to this compound and Drug Hypersensitivity
This compound is an NSAID that functions by inhibiting prostaglandin H2 synthase, thereby blocking the production of inflammatory mediators.[1] While effective, its use has been linked to adverse drug reactions (ADRs), a significant portion of which are classified as Type B reactions—unpredictable and not explained by the drug's known pharmacology. These often have an immunological basis and are termed drug hypersensitivity reactions (DHRs). The most frequently reported adverse reactions to this compound are skin rashes.[2] Structurally similar NSAIDs, such as aceclofenac and diclofenac, have also been implicated in a range of hypersensitivity reactions, from mild rashes to severe, life-threatening conditions.[3][4]
This compound Hypersensitivity Profile: Quantitative Data
The incidence of adverse reactions to this compound, particularly skin rashes, has been a notable concern. The data below, derived from clinical trials and post-marketing surveillance, highlights the prevalence of these reactions. For context, data on the related compound aceclofenac is also included.
Table 1: Incidence of Adverse Reactions Associated with this compound and Aceclofenac
| Drug | Formulation | Adverse Reaction | Incidence Rate | Study Population | Source |
| This compound | Tablet | Skin Rash | 10.3% | ~1,500 patients in clinical trials | [2] |
| This compound | Capsule | Skin Rash | 2.1% | ~1,500 patients in clinical trials | [2] |
| Aceclofenac | Controlled Release | Total Adverse Events | 0.86% | 14,543 patients | [5] |
| Aceclofenac | Controlled Release | Adverse Drug Reactions | 0.74% | 14,543 patients | [5] |
| Aceclofenac | Not Specified | Total Adverse Reactions | 8.7 per 10⁶ DDD* | UK Pharmacovigilance Database | [6][7] |
*DDD: Defined Daily Dose
Immunological Mechanisms of this compound Hypersensitivity
The immunogenicity of small-molecule drugs like this compound is primarily explained by two interconnected theories: the hapten hypothesis and the pharmacological interaction (p-i) concept .
Metabolic Activation and Hapten Formation
According to the hapten hypothesis, small molecules (haptens) are not immunogenic on their own but become so after covalently binding to larger carrier molecules, typically endogenous proteins.[8][9][10] The metabolism of this compound and related NSAIDs is a critical initiating step.
This compound's metabolism, like that of the structurally similar drug diclofenac, is mediated by cytochrome P450 enzymes, particularly CYP2C9.[11][12] This process can generate reactive metabolites, such as arene oxides or acyl glucuronides.[13][14] These electrophilic intermediates can then covalently bind to nucleophilic residues on proteins, forming hapten-protein adducts that are recognized as foreign by the immune system.[8]
T-Cell Mediated Hypersensitivity (Type IV)
Delayed hypersensitivity reactions, such as maculopapular exanthema (MPE) and more severe forms like Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), are mediated by drug-specific T-cells.
-
Antigen Presentation: Antigen-presenting cells (APCs), such as dendritic cells, process the hapten-protein adducts and present the drug-modified peptides on Major Histocompatibility Complex (MHC) molecules (termed HLA in humans).
-
T-Cell Activation: Naive T-cells with a T-cell receptor (TCR) that specifically recognizes the drug-peptide-MHC complex become activated. This activation requires three signals: TCR engagement (Signal 1), co-stimulatory molecule interaction (e.g., CD28/B7) (Signal 2), and cytokine signaling (e.g., IL-2) (Signal 3).[15]
-
Clonal Expansion and Effector Function: Activated T-cells proliferate (clonal expansion) and differentiate into effector cells (e.g., cytotoxic T-lymphocytes, helper T-cells). Upon re-exposure, these effector cells migrate to the target tissue (e.g., skin) and release inflammatory cytokines and cytotoxic molecules, leading to tissue damage and the clinical manifestations of the DHR.
The p-i concept offers an alternative mechanism where the parent drug or its metabolite can bind directly and non-covalently to the TCR or MHC molecules, stimulating T-cells without forming a stable hapten-carrier complex.[16][17][18][19][20] This may explain the rapid onset of some T-cell mediated reactions.
IgE-Mediated Hypersensitivity (Type I)
Immediate reactions like urticaria and anaphylaxis are less common but can occur.[3] These are mediated by drug-specific Immunoglobulin E (IgE) antibodies.
-
Sensitization: Initial exposure to the this compound-hapten adduct leads to the production of drug-specific IgE by plasma cells. This IgE then binds to high-affinity receptors (FcεRI) on the surface of mast cells and basophils.[21]
-
Elicitation: Upon subsequent exposure, the multivalent hapten-protein adduct cross-links the IgE antibodies on the surface of mast cells/basophils.
-
Degranulation: This cross-linking triggers a signaling cascade, leading to the rapid release of pre-formed inflammatory mediators (e.g., histamine, tryptase) and the synthesis of others (e.g., leukotrienes, prostaglandins). These mediators cause vasodilation, increased vascular permeability, and smooth muscle contraction, resulting in the clinical symptoms of an immediate allergic reaction.
Experimental Protocols for Investigation
A combination of in vitro and in vivo tests is used to diagnose and investigate DHRs. The choice of test depends on the type of reaction suspected.
In Vitro Assays
In vitro tests are crucial for identifying the culprit drug, especially when in vivo tests are contraindicated.
Table 2: Diagnostic Performance of Key In Vitro Tests for Drug Hypersensitivity
| Test | Reaction Type | Sensitivity | Specificity | Source |
| Lymphocyte Transformation Test (LTT) | Delayed (Type IV) | 78% (overall) | 85% | [22] |
| 74.4% (β-lactams) | [22] | |||
| Basophil Activation Test (BAT) | Immediate (Type I) | >50% (drug-dependent) | ~93% | [23] |
The LTT measures the proliferation of drug-specific memory T-cells from a patient's peripheral blood upon in vitro re-stimulation with the drug.[24][25]
Detailed Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the patient's heparinized venous blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in a complete cell culture medium (e.g., RPMI-1640 with 10% autologous serum, L-glutamine, and antibiotics) and plate in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Drug Stimulation: Add the suspect drug (this compound) and its metabolites (if available) to the wells at several non-toxic concentrations (typically 10-100 µg/mL). Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO₂ humidified incubator to allow for T-cell proliferation.
-
Proliferation Measurement:
-
Radiolabeling (Classical Method): Add ³H-thymidine to each well 16-18 hours before harvesting. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a beta-scintillation counter.
-
ELISA-based Method: Add a BrdU (Bromodeoxyuridine) labeling reagent instead of ³H-thymidine. After incubation, fix the cells and detect incorporated BrdU using an anti-BrdU-peroxidase antibody and a colorimetric substrate.[26][27]
-
-
Data Analysis: Calculate the Stimulation Index (SI) as the ratio of mean counts per minute (CPM) or optical density (OD) in drug-stimulated wells to the mean CPM/OD in negative control wells. An SI ≥ 3 is typically considered a positive result.
The BAT is a flow cytometry-based assay that measures the upregulation of activation markers (e.g., CD63, CD203c) on the surface of basophils following stimulation with an allergen, mimicking the initial phase of a Type I reaction.[23][28][29]
Detailed Methodology:
-
Sample Collection: Collect fresh whole blood from the patient in an EDTA or heparin tube.
-
Drug Preparation: Prepare a range of concentrations of the suspect drug. For haptens like this compound, covalent conjugation to a carrier protein like human serum albumin (HSA) may be required to facilitate IgE cross-linking.[28]
-
Stimulation:
-
Pipette 50 µL of whole blood into flow cytometry tubes.
-
Add the drug solution at various concentrations.
-
Include a negative control (stimulation buffer) and positive controls (e.g., anti-FcεRI antibody, fMLP).
-
-
Staining: Add a staining reagent containing fluorescently-labeled antibodies against a basophil identification marker (e.g., anti-CCR3) and an activation marker (e.g., anti-CD63).[28]
-
Incubation: Incubate the samples for 15-45 minutes at 37°C in a water bath.[28]
-
Lysis and Fixation: Stop the reaction by placing tubes on ice. Add a lysis buffer to lyse red blood cells, followed by a fixation step.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the basophil population (e.g., CCR3-positive cells) and quantify the percentage of activated basophils (e.g., CD63-positive cells).
-
Data Analysis: A positive result is defined as a significant increase in the percentage of activated basophils compared to the negative control (e.g., >5% increase and a stimulation index >2).
These assays (e.g., ELISA, ELISpot) measure the production of specific cytokines (e.g., IFN-γ, IL-5, IL-13 for delayed reactions; IL-4, IL-6 for immediate reactions) by PBMCs after drug stimulation.[1][30][31][32] The initial steps (cell isolation, culture, stimulation) are similar to the LTT. The supernatant is then collected, and cytokine levels are quantified using specific antibody-based detection methods.
Conclusion
This compound's potential to act as a drug allergen is a significant clinical consideration, driven by its metabolic bioactivation into reactive species that can trigger both delayed T-cell mediated and immediate IgE-mediated immune responses. The hapten hypothesis and the p-i concept provide a framework for understanding these complex immunological events. For drug development professionals, a thorough preclinical assessment using the in vitro protocols detailed in this guide—such as the LTT and BAT—is essential for identifying potential hypersensitivity risks. For researchers, these methods offer powerful tools to further elucidate the specific molecular and cellular pathways involved in this compound-induced DHRs. A comprehensive understanding and application of these principles and techniques will contribute to the safer development and use of NSAIDs and other small-molecule therapeutics.
References
- 1. Tools for Etiologic Diagnosis of Drug-Induced Allergic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adverse reactions to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aceclofenac induced Stevens-Johnson/toxic epidermal necrolysis overlap syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Incidence of spontaneous notifications of adverse reactions with aceclofenac, meloxicam, and rofecoxib during the first year after marketing in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Hapten - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. Involvement of Reactive Metabolites of Diclofenac in Cytotoxicity in Sandwich-Cultured Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of a novel reactive metabolite of diclofenac: evidence for CYP2C9-mediated bioactivation via arene oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. P-i mechanism - Wikipedia [en.wikipedia.org]
- 17. The p-i Concept: Pharmacological Interaction of Drugs With Immune Receptors | Semantic Scholar [semanticscholar.org]
- 18. ClinPGx [clinpgx.org]
- 19. Pharmacological interaction of drugs with antigen-specific immune receptors: the p-i concept. [folia.unifr.ch]
- 20. The p-i Concept: Pharmacological Interaction of Drugs With Immune Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hypersensitivity - Wikipedia [en.wikipedia.org]
- 22. The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. a.storyblok.com [a.storyblok.com]
- 24. Lymphocyte Transformation Test (LTT) | Mixed Lymphocyte Reaction | Xeno Diagnostics [xenodiagnostics.com]
- 25. Western University [schulich.uwo.ca]
- 26. Lymphocyte transformation test for drug allergy detection: When does it work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 28. Basophil Activation Test for Investigation of IgE-Mediated Mechanisms in Drug Hypersensitivity [jove.com]
- 29. Basophil Activation Test and Immediate Drug Hypersensitivity [medscape.com]
- 30. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 31. proimmune.com [proimmune.com]
- 32. Cytokine Release Assay | Performed By Immunology Experts | iQ Biosciences [iqbiosciences.com]
Early Clinical Studies of Alclofenac for Rheumatoid Arthritis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of early clinical studies on Alclofenac for the treatment of rheumatoid arthritis. The document focuses on presenting quantitative data, detailing experimental protocols, and visualizing key pathways and workflows to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
This compound, a non-steroidal anti-inflammatory drug (NSAID), was investigated in the 1970s and 1980s as a potential therapeutic agent for rheumatoid arthritis (RA). As a phenylacetic acid derivative, its mechanism of action is primarily attributed to the inhibition of prostaglandin synthesis. This guide synthesizes findings from various early clinical trials to provide a clear and structured overview of its efficacy, safety profile, and the methodologies used in its evaluation.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from early clinical studies of this compound in patients with rheumatoid arthritis. These tables facilitate a comparative analysis of this compound against other common treatments of the era.
Table 1: Efficacy of this compound in Comparative Clinical Trials
| Trial | Treatment Arms | Duration | Key Efficacy Outcomes | Results | Citation |
| Aylward et al. (Long-term study) | This compound (3-4 g/day ) vs. Indomethacin (150-200 mg/day) | 13 months | - Reduction in morning stiffness- Reduction in articular index- Change in Erythrocyte Sedimentation Rate (ESR)- Improvement in functional capacity- Change in latex-agglutination titres | This compound showed a significantly greater reduction in morning stiffness, articular index, and ESR. Functional capacity improved and latex-agglutination titres diminished only in the this compound group. | [1] |
| Double-blind trial vs. Aspirin | This compound (3 g/day ) vs. Aspirin (4.8 g/day ) | 6 weeks | - Improvement in activity potential, morning stiffness, grip strength, joint pain, and tenderness- Change in functional capacity- Reduction in P.I.P. joint swelling | Both drugs showed significant improvement in most parameters with no statistical difference between them. This compound was slightly superior in improving functional capacity and significantly better at reducing P.I.P. joint swelling (p < 0.001). | [2] |
| Double-blind trial vs. Gold | This compound (1 g, 3-4 times daily) vs. Gold injections (50 mg weekly to 1 g, then 50 mg monthly) | 1 year | - Improvement in mean pain scores, morning stiffness, grip strength, and articular index- Change in ESR | Both treatments showed continued improvement over the first 6 months. The mean ESR fell markedly in the gold group but showed no consistent change with this compound. | [3] |
| Double-blind cross-over trial vs. Phenylbutazone | This compound (3 g/day ) vs. Phenylbutazone (300 mg/day) | Not Specified | - Relief of pain | Relief of pain was comparable between the two drugs. | [4] |
Table 2: Adverse Events Reported in this compound Clinical Trials
| Trial | Treatment Arms | Adverse Events | Incidence | Citation |
| Double-blind trial vs. Aspirin | This compound (3 g/day ) vs. Aspirin (4.8 g/day ) | - Skin rash (with tablets)- General side-effects | High incidence of skin rash with this compound tablets (approx. 30%). No rash reported with capsules (small sample size). The overall incidence of side-effects was slightly higher in the aspirin group. | [2] |
| Double-blind trial vs. Gold | This compound (1 g, 3-4 times daily) vs. Gold injections | - Rash | 4 patients in each group developed a rash. | [3] |
| Double-blind cross-over trial vs. Phenylbutazone | This compound (3 g/day ) vs. Phenylbutazone (300 mg/day) | - Rash- Inadequate analgesia- General side effects | 8 out of 31 patients withdrew while on this compound (6 due to rash, 2 for inadequate analgesia). Significantly more side effects were reported with this compound, with rashes being particularly prominent. | [4] |
Experimental Protocols
The methodologies for the key clinical trials, as inferred from the available literature, are detailed below. It is important to note that complete, detailed protocols from these early studies are not always available.
Patient Population
-
Inclusion Criteria: Patients diagnosed with "classical" or "definite" active rheumatoid arthritis were typically enrolled.[1][4] Some studies specified the presence of reversible inflammatory swelling of the finger joints.[2]
-
Exclusion Criteria: While not explicitly detailed in all abstracts, standard exclusion criteria for NSAID trials would have likely been applied, such as a history of gastrointestinal ulcers, renal impairment, and hypersensitivity to the drug class.
Study Design
The majority of the early clinical evaluations of this compound were:
-
Double-blind: Both the investigators and the patients were unaware of the treatment being administered.[1][2][3][4]
-
Randomized: Patients were randomly assigned to different treatment groups.
-
Comparative: this compound was compared against a placebo or another active drug, such as aspirin, indomethacin, gold, or phenylbutazone.[1][2][3][4]
-
Parallel Group or Cross-over: Some studies used a parallel-group design where each group received a different treatment for the entire study duration,[1][2][3] while at least one employed a cross-over design where patients received both treatments in a sequential, randomized order.[4]
Treatment Regimens
-
This compound: Dosages typically ranged from 3 to 4 grams per day, administered in divided doses.[1][2][3][4]
-
Comparators:
Efficacy and Safety Assessments
-
Efficacy Measures:
-
Clinical Assessments: Duration of morning stiffness, articular index (a measure of joint tenderness), number of swollen and painful joints, and grip strength were common endpoints.[1][2][3]
-
Patient and Physician Global Assessments: Overall assessment of disease activity.
-
Functional Capacity: Assessed the patient's ability to perform daily activities.[1][2]
-
Laboratory Parameters: Erythrocyte Sedimentation Rate (ESR) and rheumatoid factor (latex-agglutination titres) were monitored.[1][3]
-
-
Safety Monitoring:
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the early comparative clinical trials of this compound in rheumatoid arthritis.
Caption: Generalized workflow of early this compound clinical trials.
Signaling Pathway
Specific signaling pathway studies for this compound are not detailed in the provided search results. The diagram below illustrates the general mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) like this compound.
Caption: General mechanism of action for NSAIDs like this compound.
Conclusion
The early clinical studies of this compound for rheumatoid arthritis demonstrated efficacy comparable to or, in some aspects, superior to other NSAIDs of its time, such as aspirin and indomethacin.[1][2] It showed potential in reducing key inflammatory markers and improving functional capacity. However, a significant concern that emerged from these trials was the high incidence of adverse events, particularly skin rashes, which led to a notable number of patient withdrawals.[2][4] While this compound showed promise as an anti-inflammatory and analgesic agent, its adverse effect profile likely contributed to its limited long-term use and the subsequent development of related compounds with improved safety profiles. This technical guide provides a consolidated view of the early clinical data, offering valuable insights for researchers and drug development professionals exploring the history and evolution of NSAIDs for the treatment of rheumatoid arthritis.
References
- 1. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aceclofenac in rheumatoid arthritis: a useful and novel anti-inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind one year clinical trial comparing this compound with gold in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. R4-RA - Study Overview - Inclusion / Exclusion Criteria [r4ra-nihr.whri.qmul.ac.uk]
Methodological & Application
In Vitro Assays for Measuring Alclofenac's Inhibition of Prostaglandin Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alclofenac is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the phenylacetic acid class. Like other NSAIDs, its therapeutic effects, including anti-inflammatory, analgesic, and antipyretic properties, are primarily attributed to the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. The key enzymes in the prostaglandin synthesis pathway are cyclooxygenases (COX), which exist in two main isoforms: COX-1 and COX-2.
This document provides detailed application notes and protocols for in vitro assays designed to measure the inhibitory activity of this compound on prostaglandin synthesis. Due to the limited availability of specific quantitative data for this compound in recent literature, this guide also presents generalized yet detailed protocols applicable to the study of NSAIDs. These methodologies will enable researchers to characterize the inhibitory profile of this compound and other related compounds against COX enzymes.
Mechanism of Action: Inhibition of Cyclooxygenase
This compound exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation, leading to the production of prostaglandins that mediate inflammatory responses. The differential inhibition of COX-1 and COX-2 is a critical factor in the safety and efficacy profile of an NSAID.
The inhibition of COX enzymes by this compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins, including prostaglandin E2 (PGE2), a key mediator of inflammation and pain.
Prostaglandin Synthesis Pathway
The following diagram illustrates the enzymatic conversion of arachidonic acid to prostaglandins and the point of inhibition by NSAIDs like this compound.
Caption: Prostaglandin synthesis pathway and NSAID inhibition.
Quantitative Data on COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio | Reference |
| Diclofenac | 0.076 | 0.026 | 0.34 | [1] |
Note: A lower IC50 value indicates greater potency. The selectivity ratio is calculated as IC50 (COX-2) / IC50 (COX-1). A ratio of less than 1 indicates a preference for COX-1 inhibition, while a ratio greater than 1 suggests selectivity for COX-2.
Experimental Protocols
The following are detailed protocols for in vitro assays to determine the inhibitory effect of this compound on prostaglandin synthesis.
Cell-Based Assay for COX Inhibition in Human Whole Blood
This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant environment. COX-1 activity is assessed by measuring thromboxane B2 (TxB2) production, while COX-2 activity is determined by measuring PGE2 production after stimulation with lipopolysaccharide (LPS).
Experimental Workflow:
Caption: Workflow for the whole blood COX inhibition assay.
Materials:
-
Freshly drawn human blood containing an anticoagulant (e.g., heparin)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kits for TxB2 and PGE2
-
Microcentrifuge tubes
-
Incubator (37°C)
-
Centrifuge
-
Microplate reader
Protocol:
COX-1 Inhibition Assay:
-
Aliquot 500 µL of fresh, heparinized human blood into microcentrifuge tubes.
-
Add various concentrations of this compound (or vehicle control) to the blood samples.
-
Incubate the tubes at 37°C for 1 hour to allow for drug-enzyme interaction.
-
Allow the blood to clot by incubating at 37°C for an additional 1 hour.
-
Centrifuge the tubes at 2,000 x g for 10 minutes to separate the serum.
-
Collect the serum and store it at -80°C until analysis.
-
Measure the concentration of TxB2 in the serum using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TxB2 production for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value for COX-1 inhibition by plotting the percentage inhibition against the log of the this compound concentration.
COX-2 Inhibition Assay:
-
Aliquot 500 µL of fresh, heparinized human blood into microcentrifuge tubes.
-
Add various concentrations of this compound (or vehicle control) to the blood samples.
-
Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression.
-
Incubate the tubes at 37°C for 24 hours.
-
Centrifuge the tubes at 2,000 x g for 10 minutes to pellet the blood cells.
-
Collect the plasma supernatant and store it at -80°C until analysis.
-
Measure the concentration of PGE2 in the plasma using a specific ELISA kit according to the manufacturer's instructions.[2][3][4][5][6]
-
Calculate the percentage inhibition of PGE2 production for each this compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value for COX-2 inhibition by plotting the percentage inhibition against the log of the this compound concentration.
Cell-Free Enzyme Assay for COX Inhibition
This assay utilizes purified COX-1 and COX-2 enzymes to directly measure the inhibitory activity of this compound without the complexities of a cellular system.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
This compound stock solution
-
Colorimetric or fluorometric detection kit for prostaglandins or a related product
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing the reaction buffer and the purified COX enzyme (either COX-1 or COX-2).
-
Add various concentrations of this compound (or vehicle control) to the reaction mixture.
-
Pre-incubate the mixture at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction according to the detection kit's instructions.
-
Measure the amount of prostaglandin produced using a microplate reader.
-
Calculate the percentage inhibition of enzyme activity for each this compound concentration relative to the vehicle control.
-
Determine the IC50 values for COX-1 and COX-2 inhibition by plotting the percentage inhibition against the log of the this compound concentration.
Data Analysis and Interpretation
The primary output of these assays is the IC50 value, which provides a quantitative measure of this compound's potency in inhibiting COX-1 and COX-2. By comparing the IC50 values for the two isoforms, a selectivity ratio can be calculated. This ratio is crucial for predicting the potential therapeutic benefits and side-effect profile of the drug. A higher selectivity for COX-2 over COX-1 is generally desirable for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
Conclusion
The in vitro assays described provide a robust framework for characterizing the inhibitory activity of this compound on prostaglandin synthesis. While specific quantitative data for this compound remains sparse in recent literature, these standardized protocols will enable researchers to generate the necessary data to understand its mechanism of action and compare its potency and selectivity to other NSAIDs. Such studies are essential for the continued evaluation of this compound in drug development and its potential therapeutic applications.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELISA assay for prostaglandin E2 (PGE2) concentration [bio-protocol.org]
- 3. raybiotech.com [raybiotech.com]
- 4. elkbiotech.com [elkbiotech.com]
- 5. arborassays.com [arborassays.com]
- 6. file.elabscience.com [file.elabscience.com]
Application Notes and Protocols: Alclofenac and its Analogs as Reference Compounds in COX Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins.[1][2] Two main isoforms of this enzyme exist: COX-1, a constitutive enzyme involved in physiological functions like gastric protection and platelet aggregation, and COX-2, which is primarily induced during inflammatory responses.[3][4]
Alclofenac is a non-steroidal anti-inflammatory drug that acts as an inhibitor of prostaglandin H2 synthase through the reversible blockade of the cyclooxygenase enzyme.[1] However, it was withdrawn from the UK market in 1979 due to concerns about side effects.[1] In modern research, related and more extensively characterized compounds, such as Aceclofenac, are more commonly utilized as reference drugs in COX inhibition studies. Aceclofenac, a derivative of diclofenac, is an oral NSAID with potent anti-inflammatory and analgesic properties.[4][5][6] It exhibits a preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for minimizing gastrointestinal side effects associated with non-selective NSAIDs.[3][4]
This document provides detailed application notes and protocols for utilizing this compound and its more contemporary analog, Aceclofenac, as reference compounds in the study of COX enzyme inhibition.
Mechanism of Action: The Arachidonic Acid Pathway
NSAIDs exert their therapeutic effects by intercepting the arachidonic acid (AA) signaling pathway. As illustrated below, when cellular membranes are damaged, phospholipases release AA. The COX enzymes (both COX-1 and COX-2) then catalyze the conversion of AA into Prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[5] this compound and Aceclofenac block the active site of COX enzymes, preventing this conversion.[1][6] Notably, the inhibitory action of Aceclofenac is largely attributed to its intracellular conversion to active metabolites, including diclofenac.[7][8]
Caption: Arachidonic acid pathway and NSAID inhibition mechanism.
Quantitative Data: COX Inhibition Selectivity
The efficacy and side-effect profile of an NSAID are often defined by its relative inhibitory potency against COX-1 and COX-2. This is quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity index (IC50 COX-1 / IC50 COX-2) is used to compare the preference of a compound for COX-2 over COX-1.[9] A higher ratio suggests greater COX-2 selectivity.
The table below summarizes the IC50 values for Aceclofenac, its primary active metabolite Diclofenac, and other common reference NSAIDs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Aceclofenac | >100 | 0.77 | >129 | [4][6] |
| Diclofenac | 0.43 | 0.024 | 17.9 | [7] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [10] |
| Celecoxib | 82 | 6.8 | 12 | [10] |
| Ibuprofen | 12 | 80 | 0.15 | [10] |
| Indomethacin | 0.009 | 0.31 | 0.029 | [10] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme source, substrate concentration). The data for Diclofenac from two different sources are included to illustrate this variability.
Experimental Protocols
Protocol 1: In Vitro Colorimetric COX Inhibition Assay
This protocol provides a general method for determining the IC50 of a test compound against purified COX-1 and COX-2 enzymes. It is based on commercially available colorimetric screening kits, which measure the peroxidase activity of COX.[11][12]
Materials:
-
COX (ovine or human) inhibitor screening assay kit (e.g., Cayman Chemical, Item No. 760111)
-
Purified COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, Colorimetric Substrate)
-
This compound, Aceclofenac, or other reference compounds
-
Test compound(s)
-
96-well microplate
-
Microplate reader (capable of measuring absorbance at 590-620 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Prepare serial dilutions of this compound/Aceclofenac and test compounds in DMSO or an appropriate solvent.
-
Reaction Setup: In a 96-well plate, add the following to each well in the specified order:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL of either COX-1 or COX-2 enzyme
-
10 µL of the diluted test compound or reference inhibitor (or solvent for control wells).
-
-
Incubation: Incubate the plate for 5-10 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.
-
Color Development: Immediately following, add 10 µL of the colorimetric substrate (TMPD).
-
Measurement: Shake the plate for 10-20 seconds and measure the absorbance at 590 nm using a microplate reader. The reading should be taken within 5 minutes.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound compared to the control (solvent only) wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Human Whole Blood Assay for COX Inhibition
This ex vivo/in vitro method provides a more physiologically relevant assessment of COX inhibition by using whole blood as the source of the enzymes.[7][10] COX-1 activity is measured by thromboxane B2 (TXB2) production in response to clotting, while COX-2 activity is measured by prostaglandin E2 (PGE2) production after stimulation with lipopolysaccharide (LPS).
Materials:
-
Freshly drawn human blood from healthy, drug-free volunteers (using heparin as an anticoagulant).
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound, Aceclofenac, or other reference/test compounds.
-
Enzyme immunoassay (EIA) kits for PGE2 and TXB2.
-
Centrifuge.
-
Incubator (37°C).
Procedure:
-
COX-1 Assay (TXB2 Production):
-
Aliquot 1 mL of heparinized whole blood into tubes.
-
Add various concentrations of the test/reference compound or solvent control.
-
Incubate at 37°C for 1 hour to allow for natural clotting, which stimulates platelet COX-1.
-
Stop the reaction by placing the tubes on ice and adding a COX inhibitor like indomethacin at a high concentration.
-
Centrifuge to separate the serum.
-
Measure the TXB2 concentration in the serum using a specific EIA kit.
-
-
COX-2 Assay (PGE2 Production):
-
Aliquot 1 mL of heparinized whole blood into tubes.
-
Add various concentrations of the test/reference compound or solvent control.
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression and activity in monocytes.
-
Incubate the blood for 24 hours at 37°C.
-
Centrifuge to separate the plasma.
-
Measure the PGE2 concentration in the plasma using a specific EIA kit.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each compound concentration relative to the solvent control.
-
Determine the IC50 values for COX-1 and COX-2 by plotting the percentage of inhibition against the log concentration of the compound and applying a non-linear regression model.
-
Caption: General experimental workflow for COX inhibition assays.
Application Notes and Considerations
-
Choice of Reference Compound: While this compound has historical significance, its withdrawal from the market and the limited availability of recent comparative data make it less ideal for contemporary studies. Aceclofenac is a more relevant reference compound, particularly for studies involving preferential COX-2 inhibitors.[2][13] Its relationship to diclofenac also makes it an interesting compound for studying prodrug metabolism and activity.[7]
-
Prodrug Metabolism: Researchers using Aceclofenac in cellular or in vivo models must consider its biotransformation. Studies have shown that Aceclofenac's inhibitory effects in long-term assays are paralleled by its conversion to diclofenac and other metabolites.[7][8] This is a critical factor when interpreting results, as the observed activity may be due to the metabolites rather than the parent compound.
-
Assay System Selection: The choice between a purified enzyme assay and a cell-based assay like the whole blood method depends on the research question. Purified enzyme assays are excellent for determining direct inhibitory potential and mechanism.[14][15] Whole blood assays provide a more complex, physiologically relevant environment, accounting for factors like protein binding and cell permeability, which can offer a more clinically relevant view of NSAID selectivity.[9]
-
Interpreting the Selectivity Index: A high COX-1/COX-2 ratio is characteristic of COX-2 selective inhibitors ("coxibs") and preferential inhibitors like Aceclofenac. A ratio close to 1 indicates a non-selective inhibitor (e.g., Diclofenac in some assays), and a ratio less than 1 indicates a preference for COX-1 (e.g., Ibuprofen).[9][10] This index is crucial for predicting the potential for gastrointestinal side effects.
Conclusion
This compound and its analog Aceclofenac serve as valuable, albeit different, reference compounds in the study of cyclooxygenase inhibition. While this compound provides a historical context, Aceclofenac offers a more clinically and scientifically relevant profile as a preferential COX-2 inhibitor. Its use requires an understanding of its metabolic activation to diclofenac. By employing robust protocols, such as the in vitro enzymatic and whole blood assays detailed here, researchers can accurately characterize the potency and selectivity of novel anti-inflammatory agents, using these compounds as important benchmarks.
References
- 1. This compound | C11H11ClO3 | CID 30951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aceclofenac, a Preferential COX-2 Inhibitor - Appraisal of Safety and Tolerability | Journal of Evolution of Medical and Dental Sciences [jemds.in]
- 3. What is the mechanism of Aceclofenac? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Zerodol SP - Uses, Side Effects, Composition, Indications, Price [pacehospital.com]
- 6. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Aceclofenac spares cyclooxygenase 1 as a result of limited but sustained biotransformation to diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 12. academicjournals.org [academicjournals.org]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 14. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Developing Animal Models for Alclofenac-Induced Vasculitis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alclofenac, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market due to its association with severe cutaneous adverse reactions, including vasculitis, serves as a critical case study for understanding drug-induced autoimmune and hypersensitivity reactions. The development of robust animal models is paramount for investigating the immunopathological mechanisms underlying this compound-induced vasculitis. These models are instrumental in elucidating the role of reactive drug metabolites, identifying key signaling pathways, and discovering predictive biomarkers to prevent such adverse events in future drug development.
These application notes provide detailed protocols for establishing and evaluating an animal model of this compound-induced vasculitis, focusing on a drug hypersensitivity-based approach. The proposed model integrates current knowledge of drug metabolism, immunology, and histopathological assessment to offer a comprehensive platform for research into this specific form of drug toxicity.
Proposed Pathogenic Mechanism of this compound-Induced Vasculitis
This compound is metabolized by cytochrome P450 (CYP) enzymes in the liver, leading to the formation of reactive metabolites, notably this compound epoxide.[1] This reactive intermediate can act as a hapten, covalently binding to endogenous proteins to form neoantigens. These modified proteins are then processed by antigen-presenting cells (APCs), such as dendritic cells and macrophages.
The presentation of these neoantigens to T-cells can initiate a delayed-type hypersensitivity (DTH) reaction (Type IV hypersensitivity).[2][3] Activated T-helper (Th1) cells release pro-inflammatory cytokines like IFN-γ and TNF-α, which in turn activate macrophages and recruit other inflammatory cells.[4]
Simultaneously, the formation of immune complexes (drug-haptenated protein bound to antibodies) can lead to a Type III hypersensitivity reaction. These immune complexes deposit in the walls of small blood vessels, activating the complement system and recruiting neutrophils.[5][6] The subsequent release of lytic enzymes and reactive oxygen species from activated neutrophils leads to inflammation and damage of the vessel walls, characteristic of leukocytoclastic vasculitis.[7][8]
Data Presentation: Key Parameters for this compound-Induced Vasculitis Model
The following tables summarize critical quantitative data for the proposed animal model. These values are based on established drug hypersensitivity models and should be optimized for this compound-specific studies.
Table 1: Animal Model and this compound Administration
| Parameter | Recommended Specification | Rationale |
| Animal Species | Brown Norway (BN) Rat or BALB/c Mouse | BN rats are susceptible to drug-induced autoimmunity. BALB/c mice are commonly used for hypersensitivity studies. |
| Sex | Female | Often show more robust immune responses. |
| Age | 8-12 weeks | Mature immune system. |
| This compound Dosage | 10-50 mg/kg/day (to be optimized) | Dose range should be sufficient to induce an immune response without causing acute toxicity. |
| Route of Administration | Intradermal (initial sensitization), followed by oral or intraperitoneal (challenge) | Mimics topical exposure followed by systemic administration. |
| Adjuvant | Complete Freund's Adjuvant (CFA) or a less potent adjuvant like Alum | To enhance the initial immune response to the haptenated proteins. |
| Study Duration | 21-28 days | Allows for sensitization and challenge phases, and development of vasculitic lesions. |
Table 2: Key Biomarkers and Assessment Methods
| Biomarker Category | Specific Biomarkers | Assessment Method | Sample Type |
| Systemic Inflammation | C-Reactive Protein (CRP), Serum Amyloid A (SAA) | ELISA | Serum |
| Pro-inflammatory Cytokines | TNF-α, IFN-γ, IL-1β, IL-6 | ELISA, Multiplex Assay | Serum, Tissue Homogenate |
| T-cell Subsets | CD4+, CD8+ | Flow Cytometry | Splenocytes, Lymph Node Cells |
| Immune Complexes | Circulating Immune Complexes (CICs) | ELISA | Serum |
| Endothelial Activation | Soluble E-selectin, Soluble VCAM-1 | ELISA | Serum |
| Renal Involvement | Blood Urea Nitrogen (BUN), Creatinine, Proteinuria | Biochemical Assays, Urinalysis | Serum, Urine |
Experimental Protocols
Protocol 1: Induction of this compound-Induced Vasculitis (Drug Hypersensitivity Model)
Materials:
-
This compound
-
Complete Freund's Adjuvant (CFA)
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
8-12 week old female Brown Norway rats or BALB/c mice
-
Standard laboratory equipment for injections and animal handling
Procedure:
Sensitization Phase (Day 0):
-
Prepare a 1:1 emulsion of this compound (dissolved in a suitable vehicle at 20-100 mg/mL) and CFA.
-
Anesthetize the animals.
-
Inject a total of 100 µL of the emulsion intradermally at multiple sites on the shaved back of each animal.
-
A control group should receive an emulsion of vehicle and CFA.
Challenge Phase (Day 14 onwards):
-
Starting on day 14, administer this compound daily (10-50 mg/kg) via oral gavage or intraperitoneal injection for 7-14 consecutive days.
-
The control group should receive the vehicle alone.
-
Monitor the animals daily for clinical signs of vasculitis, including skin lesions (purpura, erythema, necrosis), edema, and changes in body weight.
Protocol 2: Histopathological Assessment of Vasculitis
Materials:
-
Formalin (10%)
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
-
Microscope and imaging software
Procedure:
-
At the end of the study (Day 21 or 28), euthanize the animals and collect skin tissue from the site of lesions and from unaffected areas. Also, collect major organs such as kidneys, lungs, and liver.
-
Fix the tissues in 10% formalin for 24-48 hours.
-
Process the tissues, embed in paraffin, and cut 4-5 µm sections.
-
Stain the sections with H&E.
-
Examine the slides under a microscope for evidence of vasculitis, including:
-
Perivascular inflammatory cell infiltration (neutrophils, lymphocytes, eosinophils).
-
Fibrinoid necrosis of the vessel wall.
-
Leukocytoclasis (nuclear debris from neutrophils).[9]
-
Extravasation of erythrocytes.
-
Histopathological Scoring:
A semi-quantitative scoring system can be used to grade the severity of vasculitis:
-
0: No inflammation.
-
1 (Mild): Perivascular infiltrate with a few inflammatory cells.
-
2 (Moderate): Dense perivascular infiltrate with some extension into the vessel wall.
-
3 (Severe): Transmural inflammation with fibrinoid necrosis and significant leukocytoclasis.
Protocol 3: Measurement of Inflammatory Cytokines by ELISA
Materials:
-
ELISA kits for target cytokines (e.g., TNF-α, IFN-γ)
-
Blood collection tubes
-
Centrifuge
-
ELISA plate reader
Procedure:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes to separate the serum.
-
Store the serum at -80°C until analysis.
-
Perform the ELISA according to the manufacturer's instructions.[10][11] Briefly:
-
Coat a 96-well plate with the capture antibody.
-
Block the plate.
-
Add serum samples and standards and incubate.
-
Add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance on a plate reader.
-
-
Calculate the cytokine concentrations based on the standard curve.[12][13]
Mandatory Visualizations
Caption: Experimental workflow for the this compound-induced vasculitis model.
Caption: Proposed signaling pathway for this compound-induced vasculitis.
References
- 1. The destruction of cytochrome P-450 by this compound: possible involvement of an epoxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delayed drug hypersensitivity: models of T-cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of CD8+ T cell-mediated delayed hypersensitivity: implications for allergies, asthma, and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Immune Complex–Mediated Small Vessel Vasculitis | Musculoskeletal Key [musculoskeletalkey.com]
- 6. Pathophysiology and clinical manifestations of immune complex vasculitides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diagnosis and management of leukocytoclastic vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dermnetnz.org [dermnetnz.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of Alclofenac in studies of drug-induced hypersensitivity reactions
Application Notes: Alclofenac in Drug-Induced Hypersensitivity Studies
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) formerly used for rheumatic disorders. Its use was largely discontinued due to a significant incidence of adverse drug reactions, most notably skin rashes.[1][2] This characteristic makes this compound a relevant model compound for studying the mechanisms of drug-induced hypersensitivity reactions (DHRs). DHRs are broadly categorized into two types: immunological (requiring metabolic activation and immune system engagement) and pharmacological (often related to direct enzyme inhibition, like cyclooxygenase). These notes will focus on the immunological mechanisms, particularly T-cell mediated responses, which are implicated in delayed reactions such as maculopapular rashes.
Core Concepts in this compound Hypersensitivity
The leading hypothesis for many drug-induced immunological reactions is the hapten concept .[3][4] According to this model:
-
The parent drug (this compound) is chemically inert and too small to be recognized by the immune system on its own.
-
Following administration, it undergoes metabolic bioactivation, primarily in the liver, into chemically reactive metabolites. For NSAIDs like the related compound diclofenac, this involves enzymes like Cytochrome P450 2C9 (CYP2C9) and subsequent glucuronidation.[5][6]
-
These reactive metabolites can then form stable covalent bonds with endogenous macromolecules, such as proteins, forming a drug-protein adduct .[7][8]
-
This modified protein, now a "hapten-carrier complex," is recognized as foreign by the immune system.
-
Antigen-Presenting Cells (APCs) process these adducts and present peptide fragments (containing the drug moiety) on their surface via Major Histocompatibility Complex (MHC) molecules.[9]
-
Specific T-lymphocytes recognize these modified peptides, leading to clonal expansion, cytokine release, and the clinical manifestations of a hypersensitivity reaction, such as a skin rash.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and the in vitro assays used to study hypersensitivity.
Table 1: Incidence of this compound-Induced Skin Rash
| Formulation | Patient Population (approx.) | Incidence of Rash | Reference |
| Tablet | 1,500 | 10.3% | [1] |
| Capsule | 1,500 | 2.1% | [1] |
Table 2: Performance Metrics of In Vitro Hypersensitivity Assays (General for NSAIDs)
| Assay | Parameter | Value | Reference |
| Lymphocyte Transformation Test (LTT) | Sensitivity (β-lactam allergy) | 60-70% | [12] |
| Basophil Activation Test (BAT) | Sensitivity (NSAID Type I Hypersensitivity) | 46.4% | [13] |
| Basophil Activation Test (BAT) | Specificity (NSAID Type I Hypersensitivity) | 90% | [13] |
| Histamine Release Assay | Sensitivity (NSAID Type I Hypersensitivity) | 41.9% | [13] |
| Histamine Release Assay | Specificity (NSAID Type I Hypersensitivity) | 100% | [13] |
Key Experimental Protocols
Detailed methodologies for essential experiments in the study of this compound-induced hypersensitivity are provided below.
Protocol 1: Covalent Binding Assay using Liver Microsomes
This protocol aims to quantify the formation of covalent adducts between this compound metabolites and proteins, a key step in the hapten hypothesis. It is adapted from methods used for the related NSAID, diclofenac.[14][15]
Objective: To determine the in vitro potential of this compound to form reactive metabolites that bind covalently to hepatic proteins.
Materials:
-
Radiolabeled [¹⁴C]this compound
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
UDP-glucuronic acid (UDPGA)
-
Potassium phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Methanol
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Liver microsomes (e.g., 1 mg/mL protein)
-
[¹⁴C]this compound (e.g., 50-100 µM)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
UDPGA (for assessing glucuronide metabolites)
-
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes). Include control incubations without the NADPH system to measure non-enzymatic binding.
-
Protein Precipitation: Stop the reaction by adding an equal volume of ice-cold 20% TCA. Vortex and incubate on ice for 15 minutes to precipitate proteins.
-
Washing: Centrifuge at 14,000 rpm for 10 minutes. Discard the supernatant. Wash the protein pellet repeatedly (e.g., 3-4 times) with 80% methanol to remove unbound radiolabeled drug.
-
Quantification:
-
Dissolve the final protein pellet in a suitable solvent (e.g., 1N NaOH or a tissue solubilizer).
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Add the dissolved pellet to a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the amount of covalently bound this compound in picomoles of drug equivalent per milligram of microsomal protein.
Protocol 2: Lymphocyte Transformation Test (LTT)
The LTT is a functional assay to measure the proliferative response of T-cells from a sensitized individual's blood upon re-exposure to the drug in vitro.[12][16]
Objective: To detect this compound-specific memory T-cell responses in peripheral blood mononuclear cells (PBMCs) from patients with a history of this compound hypersensitivity.
Materials:
-
Heparinized whole blood from patient and non-allergic controls
-
Ficoll-Paque density gradient medium
-
RPMI-1640 medium supplemented with 10% autologous serum, L-glutamine, and antibiotics
-
This compound (in a non-toxic, soluble form)
-
Phytohemagglutinin (PHA) as a positive control
-
[³H]-Thymidine
-
96-well round-bottom culture plates
-
Cell harvester and scintillation counter
Procedure:
-
PBMC Isolation: Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture Setup:
-
Wash the isolated PBMCs twice with sterile PBS or RPMI-1640.
-
Resuspend cells to a final concentration of 1 x 10⁶ cells/mL in complete RPMI medium.
-
Plate 100 µL of the cell suspension into triplicate wells of a 96-well plate.
-
-
Drug Stimulation:
-
Add 100 µL of this compound solution to the wells at various non-cytotoxic concentrations (e.g., 10, 50, 100 µg/mL). A dose-response curve should be established beforehand.
-
Add 100 µL of medium alone for the negative control.
-
Add 100 µL of PHA for the positive control.
-
-
Incubation: Culture the plates for 6 days in a humidified incubator at 37°C with 5% CO₂.
-
Radiolabeling: On day 5, add 1 µCi of [³H]-Thymidine to each well.
-
Harvesting and Measurement: After an additional 18-24 hours of incubation, harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the mean CPM for each set of triplicates.
-
Determine the Stimulation Index (SI) using the formula: SI = Mean CPM (Drug-stimulated cells) / Mean CPM (Unstimulated cells)
-
An SI ≥ 2 is typically considered a positive result, indicating a specific proliferative response.[17]
-
Protocol 3: T-Cell Activation Marker Assay by Flow Cytometry
This assay provides a more detailed analysis of T-cell activation by measuring the upregulation of specific surface markers (e.g., CD69, CD25) after drug stimulation.[10][18]
Objective: To identify and phenotype this compound-activated T-cells from patient PBMCs.
Materials:
-
Isolated PBMCs (as in LTT protocol)
-
This compound solution
-
Staphylococcus enterotoxin B (SEB) or anti-CD3/CD28 antibodies as positive controls
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Culture PBMCs (1 x 10⁶ cells/mL) in a 96-well plate with this compound at optimal concentrations, medium alone (negative control), and a positive control (e.g., SEB) for 24-48 hours at 37°C.
-
-
Cell Staining:
-
After incubation, harvest the cells and wash them with FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD3, CD4, CD8, CD69).
-
Incubate on ice or at 4°C for 30 minutes in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Further gate on CD3+ T-cells, and then on CD4+ (helper) and CD8+ (cytotoxic) subsets.
-
Analyze the percentage of CD69+ cells within the CD4+ and CD8+ populations for each condition (unstimulated, this compound-stimulated, positive control).
-
An increase in the percentage of activated (CD69+) T-cells in the drug-treated sample compared to the unstimulated control indicates a drug-specific response.
-
Visualizations: Pathways and Workflows
Figure 1. Bioactivation of this compound to a reactive metabolite and subsequent protein adduct formation.
Figure 2. T-cell mediated hypersensitivity pathway initiated by an this compound-protein adduct.
Figure 3. Experimental workflow for the Lymphocyte Transformation Test (LTT).
References
- 1. Adverse reactions to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C11H11ClO3 | CID 30951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hapten - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of Reactive Metabolites of Diclofenac in Cytotoxicity in Sandwich-Cultured Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite: Multiple Albumin Adductions in Diclofenac Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antigen presentation - Wikipedia [en.wikipedia.org]
- 10. Lymphocyte Transformation Test (LTT) | Mixed Lymphocyte Reaction | Xeno Diagnostics [xenodiagnostics.com]
- 11. youtube.com [youtube.com]
- 12. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of covalent adduct formation of diclofenac to rat hepatic microsomal proteins. Retention of the glucuronic acid moiety in the adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Utilizing Alclofenac in Research on Adverse Drug Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing alclofenac, a non-steroidal anti-inflammatory drug (NSAID), as a model compound to investigate the mechanisms of adverse drug reactions (ADRs), particularly immune-mediated skin reactions and vasculitis. This compound was withdrawn from the UK market due to a high incidence of such ADRs, making it a relevant tool for studying drug hypersensitivity.[1]
Introduction to this compound and its Adverse Drug Reactions
This compound is a phenylacetic acid derivative that, like other NSAIDs, acts by inhibiting prostaglandin H2 synthase (cyclooxygenase), thereby blocking the production of inflammatory prostaglandins.[1][2] While effective as an anti-inflammatory and analgesic agent, its clinical use was curtailed by a significant number of ADRs, most notably skin rashes and vasculitis.[3][4][5] The high incidence of these reactions, particularly with tablet formulations (10.3%), suggests a potential for bioactivation and immune-mediated toxicity.[5] Understanding the mechanisms behind this compound-induced ADRs can provide valuable insights into drug hypersensitivity and aid in the development of safer pharmaceuticals.
Hypothesized Mechanisms of this compound-Induced ADRs
The primary hypothesis for this compound-induced ADRs involves metabolic activation to a reactive metabolite, the this compound acyl glucuronide, which can then form protein adducts. These modified proteins can act as neoantigens, triggering an immune response.
Metabolic Activation and Reactive Metabolite Formation
This compound is metabolized in the liver, with a major pathway being glucuronidation of its carboxylic acid group.[1][2] The resulting acyl glucuronide is an electrophilic, reactive metabolite.[6] This reactivity is a common feature of acyl glucuronides from other NSAIDs like diclofenac, which are known to be implicated in drug toxicity.[3][6][7]
The reactive this compound acyl glucuronide can covalently bind to proteins via two main mechanisms:
-
Transacylation: Direct nucleophilic attack by amino acid residues (e.g., lysine, cysteine, histidine) on the protein, leading to the formation of an amide bond and release of the glucuronic acid moiety.
-
Glycation: Intramolecular rearrangement of the acyl glucuronide, followed by reaction with protein nucleophiles to form a Schiff base or Amadori products, retaining the glucuronic acid moiety.[6][8]
Caption: Metabolic activation of this compound to a reactive acyl glucuronide and subsequent protein adduct formation.
Immune-Mediated Response
The formation of this compound-protein adducts is hypothesized to initiate an immune response, leading to the observed skin rashes and vasculitis. This can be conceptualized as a delayed-type hypersensitivity reaction.
The proposed signaling pathway is as follows:
-
Antigen Presentation: this compound-protein adducts are taken up by antigen-presenting cells (APCs), such as dendritic cells. Inside the APCs, the adducted proteins are processed into smaller peptides.
-
MHC Presentation: These neoantigenic peptides are then presented on the surface of APCs by Major Histocompatibility Complex (MHC) class II molecules.
-
T-Cell Activation: Naive T-helper (CD4+) cells recognize the neoantigen-MHC complex via their T-cell receptors. This recognition, along with co-stimulatory signals from the APC, leads to the activation and proliferation of drug-specific T-cells.
-
Inflammatory Cascade: Activated T-cells release pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which recruit and activate other immune cells like eosinophils and neutrophils.[9][10] This inflammatory cascade in the skin and blood vessel walls manifests as rashes and vasculitis.[11][12]
Caption: Hypothesized immune signaling pathway for this compound-induced adverse drug reactions.
Experimental Protocols
The following protocols are designed to investigate the hypothesized mechanisms of this compound-induced ADRs.
Protocol 1: In Vitro Cytotoxicity Assessment
This protocol assesses the direct cytotoxic potential of this compound and its metabolites on relevant cell types.
-
Objective: To determine the concentration-dependent cytotoxicity of this compound.
-
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
This compound sodium salt
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well cell culture plates
-
Plate reader
-
-
Methodology:
-
Seed HepG2 or HaCaT cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in sterile PBS or culture medium.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 1000 µM.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Detection of this compound-Protein Adducts
This protocol uses immunoblotting to detect the formation of covalent adducts between this compound and cellular proteins.
-
Objective: To qualitatively and quantitatively assess the formation of this compound-protein adducts in vitro.
-
Materials:
-
HepG2 cells or primary human hepatocytes
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-alclofenac antibody (requires custom generation by immunizing animals with an this compound-protein conjugate)
-
SDS-PAGE gels and blotting equipment
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
-
Methodology:
-
Culture HepG2 cells in 6-well plates to near confluence.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 24 hours.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-alclofenac antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein adducts using a chemiluminescent substrate and an imaging system.
-
Protocol 3: Lymphocyte Transformation Test (LTT)
This protocol assesses the proliferation of T-cells from sensitized individuals in response to this compound, indicating a cell-mediated immune response.[13][14][15]
-
Objective: To detect this compound-specific memory T-cell responses.
-
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors (and, if possible, from patients with a history of this compound allergy).
-
RPMI-1640 medium with 10% human AB serum.
-
This compound
-
Phytohemagglutinin (PHA) as a positive control.
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU).
-
96-well round-bottom plates.
-
-
Methodology:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 100 µL of this compound dilutions (e.g., 1, 10, 50, 100 µg/mL), medium alone (negative control), or PHA (positive control) to the wells in triplicate.
-
Incubate the plate for 6 days at 37°C in a 5% CO₂ incubator.
-
On day 6, add 1 µCi of [³H]-thymidine to each well and incubate for another 18 hours.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the Stimulation Index (SI) = (mean cpm of drug-stimulated wells) / (mean cpm of unstimulated wells). An SI ≥ 2 is typically considered a positive response.
-
Protocol 4: Quantification of Inflammatory Cytokine Release
This protocol measures the release of pro-inflammatory cytokines from immune cells upon stimulation with this compound.
-
Objective: To quantify the production of IL-6 and TNF-α from PBMCs exposed to this compound.
-
Materials:
-
PBMCs isolated as in Protocol 3.3.
-
This compound
-
Lipopolysaccharide (LPS) as a positive control.
-
ELISA kits for human IL-6 and TNF-α.
-
-
Methodology:
-
Culture PBMCs at 1 x 10⁶ cells/mL in a 24-well plate.
-
Stimulate the cells with this compound (e.g., 10, 50, 100 µg/mL), LPS (1 µg/mL), or medium alone for 24 hours.
-
Centrifuge the plate and collect the culture supernatants.
-
Measure the concentrations of IL-6 and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Plot the cytokine concentrations against the this compound concentration.
-
Caption: A summary of the experimental workflow for investigating this compound-induced ADRs.
Data Presentation
The following tables present example data that could be generated from the described protocols. Note that these values are illustrative and based on findings for related NSAIDs, as specific quantitative data for this compound is limited in the literature.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Time Point | This compound IC50 (µM) |
| HepG2 | 24h | > 1000 |
| 48h | 850 | |
| 72h | 620 | |
| HaCaT | 24h | > 1000 |
| 48h | 950 | |
| 72h | 780 |
Table 2: Lymphocyte Transformation Test (LTT) Results
| Donor Group | This compound Conc. (µg/mL) | Mean Stimulation Index (SI) | Interpretation |
| Healthy Controls (n=10) | 50 | 1.2 ± 0.4 | Negative |
| Allergic Patients (n=3) | 50 | 4.5 ± 1.1 | Positive |
Table 3: Pro-inflammatory Cytokine Release from PBMCs
| Stimulant | Concentration | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Medium Control | - | 50 ± 15 | 30 ± 10 |
| This compound | 50 µg/mL | 250 ± 45 | 180 ± 30 |
| This compound | 100 µg/mL | 480 ± 60 | 350 ± 50 |
| LPS (Positive Control) | 1 µg/mL | 2500 ± 300 | 1800 ± 250 |
These notes provide a framework for using this compound as a tool to explore the fundamental mechanisms of drug-induced hypersensitivity. The insights gained from such studies can be applied to the preclinical safety assessment of new drug candidates.
References
- 1. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijord.com [ijord.com]
- 3. Selective protein adduct formation of diclofenac glucuronide is critically dependent on the rat canalicular conjugate export pump (Mrp2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasculitis with this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adverse reactions to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. A novel approach for predicting acyl glucuronide reactivity via Schiff base formation: development of rapidly formed peptide adducts for LC/MS/MS measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of non-steroidal anti-inflammatory agents on behavioural changes and cytokine production following systemic inflammation: Implications for a role of COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Orphanet: Drug-induced vasculitis [orpha.net]
- 12. Drug-induced vasculitis: a clinical and pathological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Notes and Protocols for Assessing the Cytotoxicity of Alclofenac
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alclofenac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylacetic acid group, structurally related to diclofenac and aceclofenac. While its primary therapeutic action is the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, it is crucial to characterize its cytotoxic potential in various cell types.[1][2] This document provides a comprehensive set of protocols to assess the in vitro cytotoxicity of this compound, enabling researchers to understand its effects on cell viability, membrane integrity, and the induction of apoptosis.
The protocols detailed herein are based on established methodologies for cytotoxicity testing. However, as direct extensive public data on this compound's cytotoxicity is limited, the provided example data and potential signaling pathways are extrapolated from studies on its close structural analogs, aceclofenac and diclofenac.[3][4][5] Researchers are strongly advised to perform initial dose-response experiments to determine the optimal concentration range for this compound in their specific cell models.
Data Presentation: Cytotoxicity of this compound Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound's analogs, diclofenac and aceclofenac, in various cancer cell lines. This data serves as a reference for designing initial dose-finding experiments for this compound. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and assay method.
| Compound | Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| Diclofenac | HeLa | MTT | 18 | 200 | [4] |
| Diclofenac | B16-F10 (murine melanoma) | MTT | Not Specified | 52.5 | [6] |
| Diclofenac | Hep-G2 (human liver cancer) | MTT | Not Specified | 46.9 | [6] |
| Diclofenac | HT29 (human colon cancer) | MTT | Not Specified | 52.6 | [6] |
| Aceclofenac | Human Whole Blood (COX-2) | Enzyme Inhibition | Not Specified | 0.77 | [7] |
| 4'-hydroxyaceclofenac | Human Whole Blood (COX-2) | Enzyme Inhibition | Not Specified | 36 | [7] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cell line (e.g., HepG2, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method to quantify the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium.
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure times.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding a reaction mixture to the collected supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Apoptosis Assessment using Caspase-3/7 Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
96-well white-walled plates (for luminescence)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described in the MTT protocol.
-
Incubation: Incubate for the desired exposure times.
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Calculate the fold change in caspase activity relative to the vehicle control.
Visualization of Workflows and Pathways
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Disclaimer
The experimental protocols and signaling pathway diagrams provided are intended as a guide. The specific concentrations of this compound, incubation times, and cell densities should be optimized for each specific cell line and experimental condition. The signaling pathway is a hypothesized model based on data from structurally related compounds and requires experimental validation for this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aceclofenac/Citronellol Oil Nanoemulsion Repurposing Study: Formulation, In Vitro Characterization, and In Silico Evaluation of Their Antiproliferative and Pro-Apoptotic Activity against Melanoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diclofenac induces apoptosis in hepatocytes by alteration of mitochondrial function and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Analysis of Alclofenac in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of Alclofenac in solution using spectrophotometric techniques. This compound, a non-steroidal anti-inflammatory drug (NSAID), can be effectively quantified using direct UV-Vis spectrophotometry. This guide outlines the principles, experimental procedures, and data analysis for this method. While direct UV-Vis spectrophotometry is a straightforward and accessible method, literature on specific colorimetric or derivative spectrophotometric methods for this compound is limited. Therefore, this document focuses on the validated direct UV-Vis approach.
Introduction to Spectrophotometric Analysis of this compound
Spectrophotometry is a widely used analytical technique that measures the absorption of light by a chemical substance. For quantitative analysis of this compound, the concentration of the drug in a solution is determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert Law.
Principle: The Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Spectrophotometric Techniques
Direct UV-Vis Spectrophotometry
Direct UV-Vis spectrophotometry is a simple and rapid method for the quantification of this compound. It involves measuring the absorbance of the this compound solution at its wavelength of maximum absorbance (λmax). Studies have reported λmax values for this compound at approximately 235 nm and 280 nm, depending on the solvent and experimental conditions.[1]
Advantages:
-
Simple and fast procedure.
-
Does not require extensive sample preparation or derivatization.
-
Cost-effective.
Limitations:
-
Susceptible to interference from other UV-absorbing compounds in the sample matrix.
-
May have lower sensitivity and specificity compared to other methods.
Colorimetric and Derivative Spectrophotometry
Experimental Protocols
Method: Direct UV-Vis Spectrophotometric Determination of this compound
This protocol details the procedure for the quantitative determination of this compound in a solution using a UV-Vis spectrophotometer.
3.1.1. Materials and Equipment
-
This compound reference standard
-
Methanol (or other suitable solvent, e.g., 0.05 M phosphate buffer, pH 7.4)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
3.1.2. Preparation of Standard Solutions
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a small amount of the chosen solvent and then dilute to the mark with the same solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent. For example, to prepare 5, 10, 15, 20, and 25 µg/mL solutions, pipette 0.5, 1.0, 1.5, 2.0, and 2.5 mL of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with the solvent.
3.1.3. Sample Preparation
The preparation of the sample solution will depend on the nature of the sample (e.g., bulk drug, dosage form). For a bulk drug, prepare a solution of known concentration in the chosen solvent. For a formulated product, a suitable extraction procedure may be necessary to isolate the this compound from excipients.
3.1.4. Spectrophotometric Measurement
-
Wavelength Selection: Scan the spectrum of a standard this compound solution (e.g., 10 µg/mL) against a solvent blank over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The reported λmax is approximately 235 nm or 280 nm.[1]
-
Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax using the solvent as a blank.
-
Sample Analysis: Measure the absorbance of the prepared sample solution at the same λmax.
3.1.5. Data Analysis
-
Plot a calibration curve of absorbance versus concentration for the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the intercept.
-
Determine the concentration of this compound in the sample solution by substituting its absorbance value into the regression equation.
Data Presentation
The quantitative data for the direct UV-Vis spectrophotometric method for this compound analysis is summarized in the table below.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~235 nm, ~280 nm | [1] |
| Linearity Range | Dependent on instrument and conditions | - |
| Correlation Coefficient (r²) | > 0.999 (typical for a valid method) | - |
| Limit of Detection (LOD) | Method-dependent | - |
| Limit of Quantitation (LOQ) | Method-dependent | - |
Note: Specific validation parameters such as linearity range, LOD, and LOQ should be determined experimentally during method validation in the user's laboratory.
Visualizations
The following diagrams illustrate the logical workflow of the spectrophotometric analysis of this compound.
Caption: Workflow for Direct UV-Vis Spectrophotometric Analysis of this compound.
Caption: Relationship of Variables in the Beer-Lambert Law.
Conclusion
Direct UV-Vis spectrophotometry provides a simple, rapid, and cost-effective method for the quantitative analysis of this compound in solution. This document serves as a comprehensive guide for researchers and professionals in implementing this technique. Further research is warranted to develop and validate colorimetric and derivative spectrophotometric methods to provide alternative analytical approaches for this compound.
References
Alclofenac in the Historical Context of Anti-Rheumatic Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed historical overview of the use of Alclofenac, a non-steroidal anti-inflammatory drug (NSAID), in the study and treatment of rheumatic conditions. This document includes summaries of key clinical data, detailed experimental protocols from the period of its active research, and visualizations of its mechanism of action.
Introduction
This compound, a phenylacetic acid derivative, was investigated as an anti-inflammatory and analgesic agent for rheumatic diseases, primarily in the 1970s and 1980s. While it showed therapeutic potential comparable to other NSAIDs of its time, its use was ultimately limited, in part due to the emergence of newer agents with more favorable safety profiles. Understanding the historical studies of this compound provides valuable insights into the evolution of anti-rheumatic drug development and the experimental models used to evaluate their efficacy.
Data Presentation: Summary of Historical Clinical Studies
The following tables summarize quantitative data from key historical clinical trials comparing this compound to other anti-rheumatic therapies.
Table 1: this compound vs. Aspirin in Rheumatoid Arthritis [1]
| Parameter | This compound (3g daily) | Aspirin (4.8g daily) | Outcome |
| Articular Index | Significant Reduction | Significant Reduction | This compound showed a trend towards greater reduction. |
| Morning Stiffness | Significant Reduction | Significant Reduction | Comparable reduction between both treatments. |
| Grip Strength | Improvement | Improvement | No statistically significant difference between groups. |
| Pain Score | Significant Reduction | Significant Reduction | Comparable reduction in pain scores. |
| Side Effects | Skin rash reported | Gastrointestinal side effects more frequent | This compound was associated with a higher incidence of skin rash in some studies. |
Table 2: this compound vs. Indomethacin in Rheumatoid Arthritis
| Parameter | This compound | Indomethacin | Outcome |
| Articular Index | Significant Reduction | Significant Reduction | This compound demonstrated a significantly greater reduction in some long-term studies. |
| Morning Stiffness | Significant Reduction | Significant Reduction | This compound showed a significantly greater reduction. |
| Erythrocyte Sedimentation Rate (ESR) | Significant Reduction | Reduction | This compound produced a significantly greater reduction in ESR. |
| Functional Capacity | Improvement | No significant change | Only the this compound-treated group showed a significant improvement in functional capacity. |
| Latex-agglutination Titres | Diminished | No significant change | Titres diminished only in the this compound group. |
Table 3: this compound vs. Gold Therapy in Rheumatoid Arthritis [2]
| Parameter | This compound (3-4g daily) | Gold Injections (50mg weekly/monthly) | Outcome |
| Pain Scores | Continued Improvement | Continued Improvement | Both showed delayed but continued improvement over 6 months. |
| Morning Stiffness | Continued Improvement | Continued Improvement | Similar improvements observed in both groups. |
| Grip Strength | Continued Improvement | Continued Improvement | Both treatments led to improved grip strength. |
| Articular Index | Continued Improvement | Continued Improvement | Comparable improvements in both groups. |
| Erythrocyte Sedimentation Rate (ESR) | No consistent change | Marked fall | Gold therapy led to a significant reduction in ESR. |
| Side Effects | Rash (4 patients) | Rash (4 patients) | Side effect profiles were reported to be similar. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in historical studies of this compound.
In Vivo Anti-inflammatory and Analgesic Assays
1. Adjuvant-Induced Arthritis in Rats
This model was widely used to induce a condition that mimics human rheumatoid arthritis and to evaluate the efficacy of anti-inflammatory drugs.
-
Animal Model: Male or female Wistar or Sprague-Dawley rats, weighing 150-200g.
-
Induction of Arthritis: A single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA), containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum (typically 5-10 mg/mL) suspended in mineral oil, is administered into the footpad of the right hind paw.
-
Drug Administration: this compound, suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose), is administered orally by gavage daily, starting from the day of adjuvant injection (prophylactic protocol) or after the establishment of arthritis, typically around day 14 (therapeutic protocol). Doses in historical studies ranged from 10 to 100 mg/kg.
-
Assessment of Arthritis:
-
Paw Volume: The volume of both the injected and non-injected hind paws is measured using a plethysmometer at regular intervals (e.g., daily or every other day) to assess edema.
-
Arthritic Score: A visual scoring system is used to grade the severity of inflammation in each paw (e.g., 0 = no erythema or swelling; 1 = slight erythema and swelling of the digits; 2 = moderate erythema and swelling; 3 = severe erythema and swelling of the entire paw).
-
Body Weight: Monitored regularly as a general indicator of health.
-
Histopathology: At the end of the study, joints are collected for histological examination to assess synovial inflammation, cartilage degradation, and bone erosion.
-
-
Statistical Analysis: The percentage inhibition of paw edema is calculated, and statistical significance between the treated and control groups is determined using appropriate statistical tests (e.g., Student's t-test or ANOVA).
2. Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating acute inflammation.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Drug Administration: this compound is administered orally at various doses (e.g., 25, 50, 100 mg/kg) one hour before the induction of inflammation. A control group receives the vehicle only.
-
Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage increase in paw volume is calculated for each time point relative to the initial volume. The percentage inhibition of edema by the drug is then calculated by comparing the increase in paw volume in the treated group to the control group.
In Vitro Assays
1. Inhibition of Prostaglandin Synthetase
This assay was crucial in elucidating the mechanism of action of NSAIDs.
-
Enzyme Preparation: Microsomal fractions containing prostaglandin synthetase are prepared from bovine seminal vesicles or other suitable tissues.
-
Assay Mixture: The reaction mixture typically contains the microsomal enzyme preparation, arachidonic acid (the substrate for prostaglandin synthesis), and co-factors such as glutathione and hydroquinone in a suitable buffer (e.g., Tris-HCl).
-
Inhibition Study: this compound is dissolved in a suitable solvent (e.g., ethanol) and added to the assay mixture at various concentrations. A control group without the inhibitor is also run.
-
Incubation: The reaction is initiated by the addition of arachidonic acid and incubated at 37°C for a specific period (e.g., 20 minutes).
-
Quantification of Prostaglandins: The reaction is stopped, and the prostaglandins (e.g., PGE2) produced are extracted and quantified using methods such as radioimmunoassay (RIA) or spectrophotometry.
-
Data Analysis: The percentage inhibition of prostaglandin synthesis is calculated for each concentration of this compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.
2. Lymphocyte Transformation Test (LTT)
The LTT was historically used to assess cell-mediated immunity and potential drug hypersensitivity.[3][4]
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples of patients or healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: The isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal calf serum and antibiotics.
-
Drug Stimulation: this compound, at various non-toxic concentrations, is added to the cell cultures. A positive control (e.g., a mitogen like phytohemagglutinin) and a negative control (culture medium alone) are included.
-
Incubation: The cultures are incubated for 5 to 7 days to allow for lymphocyte proliferation.
-
Assessment of Proliferation:
-
Radiolabeled Thymidine Incorporation (Historical Method): Tritiated thymidine ([³H]-thymidine) is added to the cultures during the last 18-24 hours of incubation. Proliferating cells incorporate the radiolabeled thymidine into their DNA. The cells are then harvested, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.
-
Modern Alternatives: Non-radioactive methods such as BrdU incorporation assays or colorimetric assays (e.g., MTT, XTT) are now more commonly used.
-
-
Data Analysis: The results are expressed as a stimulation index (SI), which is the ratio of the mean counts per minute (CPM) in the drug-stimulated cultures to the mean CPM in the unstimulated control cultures. An SI value above a certain threshold (typically 2 or 3) is considered a positive response.
Mandatory Visualization
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. This leads to a reduction in the inflammatory mediators that cause pain, swelling, and fever.
Caption: this compound's primary mechanism of action.
This compound and its metabolites also influence cytokine signaling pathways, which play a crucial role in the inflammatory cascade of rheumatoid arthritis.
Caption: Modulation of cytokine signaling by this compound.
Experimental Workflows
Caption: Workflow for Adjuvant-Induced Arthritis Model.
Caption: Workflow for Lymphocyte Transformation Test.
References
- 1. This compound: a review of its pharmacological properties and therapeutic efficacy in rheumatoid arthritis and allied rheumatic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind one year clinical trial comparing this compound with gold in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lymphocyte transformation test: History and current approaches [ouci.dntb.gov.ua]
- 4. Lymphocyte transformation test: History and current approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Strategies to overcome poor aqueous solubility of Alclofenac for in vitro experiments
Technical Support Center: Alclofenac Solubility for In Vitro Experiments
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear strategies and troubleshooting guidance for overcoming the poor aqueous solubility of this compound in in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions for my cell culture experiments?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but poor aqueous solubility.[1][2][3] It is a crystalline powder that is practically insoluble in water, making it challenging to prepare stock solutions and working concentrations for in vitro assays without it precipitating out of solution.[2]
Q2: What are the primary strategies to solubilize this compound for in vitro use?
A2: The most common and effective strategies involve:
-
Using Organic Co-Solvents: Dissolving this compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) before diluting it into your aqueous buffer or cell culture medium is a standard practice.[4]
-
pH Adjustment: The solubility of this compound is pH-dependent. Increasing the pH of the solution can significantly improve its solubility.
-
Using Solubilizing Excipients: Incorporating agents like cyclodextrins or polymers can enhance the aqueous solubility of this compound.
Q3: What is the recommended solvent for making a stock solution?
A3: Dimethyl Sulfoxide (DMSO) is a widely recommended organic solvent for preparing this compound stock solutions.[4] It is effective at dissolving this compound at high concentrations. Ethanol and dimethylformamide (DMF) can also be used.[4]
Q4: How do I prepare a working solution from my DMSO stock for a cell culture experiment?
A4: To prepare a working solution, you should perform a serial dilution of your high-concentration DMSO stock into your final aqueous buffer or cell culture medium. It is critical to add the stock solution to the aqueous medium slowly while vortexing or mixing to prevent precipitation. The final concentration of DMSO in your cell culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: I am seeing precipitation when I dilute my this compound stock solution into my aqueous buffer. What can I do?
A5: Please refer to the Troubleshooting Guide below for detailed steps on how to address precipitation issues. Common solutions include reducing the final concentration, adjusting the pH of your buffer, or using a different solubilization strategy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer/media | The aqueous solubility limit has been exceeded. | 1. Decrease Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound.2. Two-Step Dilution: First, dissolve this compound in 100% DMSO to make a high-concentration stock. Then, create an intermediate dilution in a 1:1 mixture of DMSO and your aqueous buffer (e.g., PBS pH 7.2) before making the final dilution in your experimental medium.[4]3. Increase Final DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help maintain solubility. Always run a vehicle control to account for any effects of the solvent. |
| Cloudiness or crystals in the stock solution | The stock solution is supersaturated or has been stored improperly. | 1. Gentle Warming: Warm the solution in a water bath at 37°C to aid dissolution.2. Sonication: Use a sonicator to break up any precipitate and facilitate dissolution.3. Fresh Preparation: It is highly recommended to prepare fresh aqueous solutions of this compound daily and not to store them for more than one day.[4] Stock solutions in pure, anhydrous DMSO can be stored at -20°C or -80°C. |
| Inconsistent experimental results | Incomplete dissolution or precipitation of this compound. | 1. Verify Complete Dissolution: Before use, visually inspect your stock and working solutions under a microscope to ensure no micro-precipitates are present.2. pH Adjustment: The solubility of this compound increases at a higher pH. Adjusting your buffer to a slightly alkaline pH (e.g., 7.4) can improve solubility. |
Quantitative Data: Solubility of this compound
The following tables summarize the solubility of this compound in various solvents and conditions.
Table 1: Solubility in Organic Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [4] |
| Ethanol | ~10 mg/mL | [4] |
Table 2: Solubility in Aqueous Solutions and with Enhancers
| Solvent/Method | Solubility | Reference |
| Distilled Water | 0.0753 ± 0.021 mg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
| Phosphate Buffer (pH 7.4) | 5.76 ± 1.23 mg/mL | |
| Acidic Buffer (0.1 N HCl, pH 1.2) | 0.0214 ± 0.012 mg/ml | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 354.19 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 3.54 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
-
Procedure:
-
Perform a serial dilution. For example, to make a 100 µM working solution, you will need to dilute the 10 mM stock solution 1:100.
-
Add 990 µL of pre-warmed cell culture medium to a sterile tube.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Immediately vortex the solution gently to ensure rapid and even mixing, which helps prevent precipitation.
-
The final DMSO concentration in this working solution will be 0.1%. Always include a vehicle control (0.1% DMSO in medium) in your experiments.
-
Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions.[4]
-
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for preparing this compound solutions for in vitro experiments.
This compound's Mechanism of Action: COX Inhibition Pathway
This compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting cyclooxygenase (COX) enzymes.[1][6][7] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][6][7]
Caption: this compound inhibits COX enzymes to block prostaglandin synthesis.
References
- 1. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aceclofenac - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Overview of Aceclofenac: Uses, Mechanism of Action, DMF [chemxpert.com]
- 7. This compound | C11H11ClO3 | CID 30951 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting unexpected side effects in animal studies of Alclofenac
This technical support center provides troubleshooting guidance for researchers encountering unexpected side effects during animal studies with Alclofenac. The information is presented in a question-and-answer format to directly address potential issues.
Disclaimer: this compound is a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from the UK market in 1979 due to side effects in humans, including skin rashes and vasculitis.[1] Detailed modern toxicological studies in common laboratory animals are limited. Much of the available mechanistic and quantitative data is derived from studies on Aceclofenac, a structurally related NSAID. Aceclofenac is known to be metabolized to Diclofenac, particularly in rats, which has a known toxicity profile.[2][3][4] This guide extrapolates from Aceclofenac and general NSAID toxicology where specific data for this compound is unavailable.
Frequently Asked Questions (FAQs)
Q1: We are observing a higher-than-expected incidence of gastrointestinal issues (e.g., ulceration, dark stools) in our rat model. What could be the cause and how can we mitigate this?
A1: Gastrointestinal (GI) toxicity is a known class effect of NSAIDs.[5] this compound, by inhibiting prostaglandin synthesis, can disrupt the protective mechanisms of the GI mucosa. In rats, the rapid metabolism of the related compound Aceclofenac to Diclofenac can also contribute significantly to GI toxicity.[2][4][6]
Troubleshooting Steps:
-
Dose Reduction: Evaluate if the dose of this compound can be lowered while maintaining therapeutic efficacy.
-
Vehicle and Formulation: Ensure the vehicle used for administration is not contributing to GI irritation. The formulation of this compound can also influence its local concentration and potential for irritation.
-
Concomitant Medications: Avoid co-administration with other substances known to cause GI irritation, such as corticosteroids or other NSAIDs.
-
Animal Strain and Health Status: Consider the strain of rats being used, as susceptibility to NSAID-induced GI toxicity can vary. Ensure the animals are healthy and free from underlying conditions that may predispose them to GI issues.
-
Monitoring: Implement a scoring system for GI symptoms (e.g., fecal consistency, presence of blood) to systematically track the onset and severity of side effects.
Q2: Our study involves long-term administration of this compound, and we are seeing signs of renal distress (e.g., increased BUN and creatinine). What is the likely mechanism and what can we do?
A2: NSAID-induced nephrotoxicity is a recognized side effect resulting from the inhibition of prostaglandins that are crucial for maintaining renal blood flow and glomerular filtration.[7] Studies on Aceclofenac in rats have shown that doses above 50 mg/kg can lead to significant increases in uremia, indicating kidney damage.[8][9]
Troubleshooting Steps:
-
Hydration Status: Ensure animals are adequately hydrated, as dehydration can exacerbate NSAID-induced renal injury.
-
Dose and Duration Adjustment: Consider reducing the daily dose or the total duration of the study.
-
Biomarker Monitoring: Regularly monitor renal biomarkers (BUN, creatinine, urinalysis) to detect early signs of nephrotoxicity.
-
Histopathology: At the end of the study, or if an animal is euthanized due to declining health, perform histopathological analysis of the kidneys to characterize the nature and extent of any damage.
Q3: We have observed skin rashes and localized inflammation in some of our study animals. Is this a known side effect of this compound?
A3: Skin rashes were a significant adverse reaction reported in humans treated with this compound.[1] While not well-documented in animal models, cutaneous adverse reactions are a known, though less common, side effect of NSAIDs in animals.[10][11] These can be idiosyncratic and may involve hypersensitivity reactions.
Troubleshooting Steps:
-
Rule out Other Causes: Investigate other potential causes of skin irritation, such as caging, bedding, diet, or topical substances.
-
Dermatological Examination: Conduct a thorough dermatological examination of affected animals, noting the type and distribution of the lesions.
-
Histopathology: A skin biopsy with histopathological examination can help determine the underlying cause of the skin reaction, such as identifying features of a hypersensitivity reaction.
-
Dose De-challenge and Re-challenge: If ethically permissible and scientifically necessary, discontinuing the drug should lead to resolution of the rash. A re-challenge (with appropriate ethical oversight) that reproduces the rash would provide strong evidence of a drug-induced reaction.
Q4: We have unexpected mortalities in our high-dose this compound group. What are the potential causes?
A4: Unexpected mortality with high doses of NSAIDs in animal studies is often linked to severe gastrointestinal complications (e.g., perforation and peritonitis) or acute renal failure.[5] In a sub-chronic toxicity study of Aceclofenac in Wistar rats, mortality was observed at a dose of 20 mg/kg, with animals showing signs of gastrointestinal bleeding.[12]
Troubleshooting Steps:
-
Necropsy: Perform a thorough necropsy on deceased animals to identify the cause of death. Pay close attention to the gastrointestinal tract and kidneys.
-
Dose-Ranging Study: If not already performed, a preliminary dose-ranging study can help identify the maximum tolerated dose (MTD) and establish safer dose levels for longer-term studies.
-
Clinical Monitoring: Increase the frequency and detail of clinical observations for animals in high-dose groups to detect early signs of severe toxicity, allowing for humane euthanasia if necessary.
Quantitative Data Summary
The following tables summarize quantitative data from studies on Aceclofenac, which may serve as a proxy for understanding the potential effects of this compound.
Table 1: Sub-Chronic Toxicity of Aceclofenac in Wistar Rats (28-day study)
| Dose Group | Aceclofenac Dose (mg/kg, i.p.) | Key Observations | Mortality |
| Low Dose | 5 | No significant toxicity observed. | 0/12 |
| Mid Dose | 10 | Signs of irritability. | 0/12 |
| High Dose | 20 | Irritability, bleeding per rectum, black stool. | 4/12 |
Data extracted from a sub-chronic toxicity study of Aceclofenac.[12]
Table 2: Acute Nephrotoxicity of Aceclofenac in Male Wistar Rats (single dose)
| Dose Group | Aceclofenac Dose (mg/kg, i.p.) | Serum Urea Levels |
| Control | 0 | Normal |
| Low Dose | 10 | Within normal range |
| Mid Dose | 50 | Within normal range |
| High Dose | 100 | Significantly increased |
Data extracted from an acute nephrotoxicity study of Aceclofenac.[8][9]
Signaling Pathways and Experimental Workflows
Prostaglandin Synthesis Inhibition by this compound
The primary mechanism of action for this compound and other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are involved in inflammation, pain, and also have protective roles in the GI tract and kidneys.
References
- 1. Adverse reactions to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative metabolism of the nonsteroidal antiinflammatory drug, aceclofenac, in the rat, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute bioavailability and metabolism of aceclofenac in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-steroidal anti-inflammatory nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpbs.com [ijpbs.com]
- 10. Drug hypersensitivity reactions targeting the skin in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cutaneous Adverse Drug Reactions [cliniciansbrief.com]
- 12. pharmasm.com [pharmasm.com]
Technical Support Center: Optimizing Preclinical Anti-Inflammatory Studies of Alclofenac and its Analogs
Disclaimer: Preclinical data regarding specific dosages of Alclofenac for anti-inflammatory studies are limited in publicly available literature. This compound was withdrawn from the market in some countries. This guide leverages data from its close structural and functional analog, Aceclofenac , a widely studied non-steroidal anti-inflammatory drug (NSAID), to provide representative protocols and troubleshooting advice. Researchers should consider this information as a starting point and conduct thorough dose-finding studies for this compound itself.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-inflammatory effects?
A1: Like other NSAIDs of the phenylacetic acid class, this compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, this compound reduces the production of these pro-inflammatory molecules.
Q2: Which preclinical models are most appropriate for evaluating the anti-inflammatory activity of this compound?
A2: Two standard and well-characterized preclinical models are recommended:
-
Carrageenan-Induced Paw Edema: An acute model of inflammation, ideal for initial screening and determining the onset and duration of anti-inflammatory effects.
-
Adjuvant-Induced Arthritis: A chronic model of inflammation that more closely mimics rheumatoid arthritis, suitable for evaluating the efficacy of a compound over a longer treatment period.
Q3: What is a typical starting dose for an this compound analog like Aceclofenac in a rat model of inflammation?
A3: Based on studies with Aceclofenac, an oral dose of around 10 mg/kg has been shown to produce significant anti-inflammatory effects in the carrageenan-induced paw edema model in rats[1][2]. However, a dose-response study is crucial to determine the optimal dose for this compound.
Q4: How does the COX-1/COX-2 selectivity of this compound and its analogs impact experimental design?
A4: Aceclofenac is a preferential inhibitor of COX-2 over COX-1[3][4]. This selectivity is associated with a reduced risk of gastrointestinal side effects, which are often linked to COX-1 inhibition. When designing preclinical studies, it is important to monitor for potential gastrointestinal distress, especially at higher doses, and to include endpoints that can differentiate between COX-1 and COX-2 mediated effects if possible.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in paw edema measurements. | 1. Inconsistent carrageenan injection volume or location.2. Inexperienced technician measuring paw volume.3. Stress in the animals affecting the inflammatory response. | 1. Ensure precise and consistent subcutaneous injection into the plantar surface of the hind paw.2. Provide thorough training on the use of a plethysmometer for consistent measurements.3. Acclimatize animals to the experimental conditions and handling for at least one week prior to the study. |
| No significant anti-inflammatory effect observed. | 1. The dose of this compound is too low.2. Poor oral bioavailability of the compound in the chosen vehicle.3. The timing of drug administration relative to the inflammatory insult is not optimal. | 1. Conduct a dose-response study with a wider range of doses.2. Evaluate different vehicle formulations to improve solubility and absorption.3. Administer the compound at various time points (e.g., 30, 60, 120 minutes) before inducing inflammation to determine the optimal therapeutic window. |
| Unexpected animal mortality or severe adverse effects. | 1. The dose of this compound is too high, leading to toxicity.2. Potential for gastrointestinal damage, a known side effect of NSAIDs. | 1. Immediately halt the study and conduct a dose-escalation study starting from a much lower dose.2. Perform necropsies to examine for signs of gastrointestinal bleeding or ulceration. Consider co-administration with a gastroprotective agent in future studies if necessary. |
| Inconsistent development of arthritis in the adjuvant-induced model. | 1. Improper preparation or injection of the Complete Freund's Adjuvant (CFA).2. Use of a rat strain that is less susceptible to adjuvant-induced arthritis. | 1. Ensure the CFA is thoroughly emulsified before injection and administered intradermally at the base of the tail or into the footpad.2. Use a susceptible rat strain such as Lewis or Wistar rats[5]. |
Data Presentation
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Aceclofenac and its Metabolites
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Aceclofenac | >100 | 0.77 |
| 4'-hydroxyaceclofenac | >100 | 36 |
| Diclofenac | 0.6 | 0.04 |
Data from human whole blood assay.[6]
Table 2: Efficacy of Oral Aceclofenac in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Edema |
| Aceclofenac | 10 | 4 hours | ~87% |
| Marketed Aceclofenac SR Tablet | 10 | 4 hours | ~82% |
Data adapted from a study comparing pure aceclofenac with a sustained-release formulation.[2]
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for inducing acute inflammation in the rat paw to evaluate the anti-inflammatory effects of a test compound.
Materials:
-
This compound or its analog (e.g., Aceclofenac)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Male Wistar or Sprague-Dawley rats (150-200g)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., Indomethacin 5 mg/kg), and test groups receiving different doses of this compound/analog.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection[7].
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Protocol 2: Adjuvant-Induced Arthritis in Rats
This protocol describes the induction of a chronic inflammatory state resembling arthritis to assess the long-term anti-inflammatory efficacy of a test compound.
Materials:
-
This compound or its analog
-
Vehicle
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Calipers or Plethysmometer
-
Male Lewis or Wistar rats (180-220g)
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Grouping: Divide animals into experimental groups as in Protocol 1.
-
Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw or at the base of the tail[5].
-
Drug Administration: Begin daily oral administration of the vehicle, positive control (e.g., Indomethacin 3 mg/kg), or test compound on day 0 (for prophylactic evaluation) or after the onset of clinical signs of arthritis (around day 10-12, for therapeutic evaluation) and continue for a specified period (e.g., 21-28 days).
-
Assessment of Arthritis:
-
Paw Volume/Thickness: Measure the volume or thickness of both hind paws at regular intervals (e.g., every 2-3 days) starting from day 0.
-
Arthritic Score: Visually score the severity of arthritis in all four paws based on erythema, swelling, and joint deformity on a scale of 0-4 for each paw.
-
Body Weight: Monitor the body weight of the animals regularly as a general health indicator.
-
-
Data Analysis: Compare the changes in paw volume, arthritic scores, and body weight between the treated groups and the control group over the course of the study.
Mandatory Visualizations
Caption: this compound/Aceclofenac Signaling Pathway.
Caption: Carrageenan-Induced Paw Edema Workflow.
References
- 1. rjptonline.org [rjptonline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Aceclofenac, a Preferential COX-2 Inhibitor - Appraisal of Safety and Tolerability | Journal of Evolution of Medical and Dental Sciences [jemds.in]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating sources of degradation for Alclofenac in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating sources of degradation for Alclofenac during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in storage?
A1: this compound is susceptible to degradation under several conditions. The primary factors are hydrolysis (acidic and alkaline conditions), oxidation, and photolysis (exposure to light), particularly when in solution.[1][2][3] It is also sensitive to high temperatures, with significant degradation observed at temperatures above 80°C.[2][4]
Q2: What are the major degradation products of this compound?
A2: The most commonly identified major degradation product of this compound is Diclofenac.[1][3][4] Other degradation products can also form depending on the specific stress conditions. For instance, under basic stress conditions, in addition to Diclofenac (DP-3), other products identified include 1-(2,6-dichlorophenyl)indolin-2-one (DP-2) and 2-(2-((2,6-dichlorophenyl)amino)- phenyl)-2-oxoacetic acid (DP-1).[5]
Q3: How can I minimize the degradation of this compound during routine laboratory storage?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is crucial to protect it from light and moisture. For solutions, it is recommended to use them fresh or store them under refrigerated conditions for a limited time. Stability studies have shown that this compound in bulk solution is stable for up to 4 hours at room temperature and 12 hours under refrigerated conditions.
Q4: Are there any formulation strategies to improve the stability of this compound?
A4: Yes, various formulation strategies can enhance the stability and solubility of this compound. One common approach is the use of cyclodextrins, which can form inclusion complexes with this compound, thereby protecting it from degradation and improving its solubility.[6] Another effective method is the preparation of solid dispersions with polymers like HPMC, PVA, Mannitol, and Dextrose, which can also improve the dissolution rate.[7]
Troubleshooting Guides
Problem: Unexpected peaks appear in the chromatogram during HPLC analysis of a stored this compound sample.
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Confirm the identity of the unexpected peaks by comparing their retention times with those of known this compound degradation products, such as Diclofenac.
-
Review the storage conditions of your sample. Exposure to light, high temperatures, or humidity can accelerate degradation.
-
Perform a forced degradation study on a fresh sample of this compound to confirm the degradation pathway and the identity of the degradants.
-
Possible Cause 2: Contamination of the sample or mobile phase.
-
Troubleshooting Steps:
-
Analyze a blank (mobile phase) to check for any contaminating peaks.
-
Prepare a fresh sample of this compound using a new batch of solvent and re-analyze.
-
Ensure proper cleaning and equilibration of the HPLC system.
-
Problem: The concentration of this compound in my formulation is decreasing over time, even under recommended storage conditions.
Possible Cause: Incompatibility with excipients.
-
Troubleshooting Steps:
-
Review the composition of your formulation. Some excipients may interact with this compound and promote its degradation.
-
Conduct compatibility studies by preparing binary mixtures of this compound with each excipient and storing them under accelerated stability conditions. Analyze the mixtures at regular intervals to identify any interactions.
-
Consider replacing any incompatible excipients with more stable alternatives.
-
Quantitative Data Summary
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Temperature | Duration | Percent Degradation | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis | |||||
| 0.1 N HCl | 30°C | 1 hour | 22.6% | Diclofenac and others | [2] |
| 0.1 N HCl | 80°C | 1 hour | 91.1% | Diclofenac and others | [2] |
| 0.1 N HCl | Reflux | 8 hours | 83-84% | Diclofenac and three other products | [1] |
| Alkaline Hydrolysis | |||||
| 0.1 N NaOH | 30°C | 1 hour | 70.8% | Diclofenac and others | [2] |
| 0.1 N NaOH | 80°C | 1 hour | 99.4% | Diclofenac and others | [2] |
| 0.01 N NaOH | 40°C | 8 hours | Complete | Diclofenac and one other product | [1] |
| Oxidative Degradation | |||||
| 10% H₂O₂ | 30°C | 1 hour | Significant | Multiple degradation products | [2] |
| 10% H₂O₂ | 80°C | 1 hour | Significant | Multiple degradation products | [2] |
| 1-10% H₂O₂ | Room Temp | Up to 24 hours | Stable | No degradation observed | [1] |
| Thermal Degradation | |||||
| Dry Heat | 60°C | 1 hour | 0.1% | Minor degradation product | [2] |
| Dry Heat | 80°C | 1 hour | 0.2% | Minor degradation product | [2] |
| Dry Heat | 105°C | 1 hour | 60.7% | Major degradation product | [2] |
| Photolytic Degradation | |||||
| In solution | Photostability chamber | 15 days | Significant | - | [1] |
| Solid state | Photostability chamber | 15 days | Stable | - | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and Its Degradation Products
This protocol describes a common Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound and its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Nucleosil C18 (250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of 0.07% orthophosphoric acid and acetonitrile in a ratio of 68:32 (v/v), with the pH adjusted to 7.0 ± 0.05.[2]
-
Flow Rate: 1.2 mL/min.[2]
-
Detection Wavelength: 275 nm.[2]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a standard stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations (e.g., 160-240 µg/mL).[2]
-
Prepare the sample solution by dissolving the this compound sample in the mobile phase to a known concentration.
-
Filter all solutions through a 0.2 µm syringe filter before injection.
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Identify and quantify this compound and its degradation products based on their retention times and peak areas compared to the standards.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the steps for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
-
Acid Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 N HCl.
-
Heat the solution at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 1 hour).[2]
-
Cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 N NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 N NaOH.
-
Heat the solution at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 1 hour).[2]
-
Cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 N HCl.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place a known amount of solid this compound powder in a petri dish.
-
Expose the powder to dry heat in an oven at a specific temperature (e.g., 105°C) for a set time (e.g., 1 hour).[2]
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the sample in the mobile phase to a known concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound in a suitable solvent (e.g., mobile phase).
-
Expose the solution to a light source in a photostability chamber for a defined period (e.g., 10 days).[4]
-
Simultaneously, keep a control sample in the dark.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. A simple and sensitive stability-indicating RP-HPLC assay method for the determination of aceclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. iajpr.com [iajpr.com]
- 7. tsijournals.com [tsijournals.com]
Refinement of analytical methods to detect trace levels of Alclofenac
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of trace levels of Alclofenac. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound using various analytical techniques.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC/LC-MS Analysis
Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
A: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase chromatography. Here are the likely causes and solutions:
-
Secondary Interactions with Silica: Residual silanol groups on the silica-based stationary phase can interact with the acidic functional group of this compound, leading to tailing.[1][2][3][4][5]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound to ensure it is in a single, non-ionized form.
-
-
Column Overload: Injecting too much sample can saturate the column, causing peak asymmetry.[4]
-
Solution: Dilute the sample or reduce the injection volume.[1]
-
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.[1]
-
Q: I am observing peak fronting in my this compound analysis. What could be the cause?
A: Peak fronting is less common than tailing but can occur due to:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column.[4]
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.[1]
-
-
Column Overload: Similar to peak tailing, overloading the column can also sometimes manifest as fronting.
-
Solution: Reduce the sample concentration or injection volume.[1]
-
Issue 2: Low Recovery of this compound
Q: I am experiencing low recovery of this compound after solid-phase extraction (SPE). What are the possible reasons and troubleshooting steps?
A: Low recovery in SPE is a frequent problem that can be addressed by systematically evaluating each step of the process.[6][7][8][9][10]
-
Inappropriate Sorbent Selection: The chosen sorbent may not have the optimal interaction with this compound.
-
Solution: For an acidic compound like this compound, a reversed-phase sorbent (e.g., C18) is often suitable. Ensure the sample pH is adjusted to promote retention.
-
-
Incorrect Sample pH: The pH of the sample will affect the ionization state of this compound and its retention on the sorbent.
-
Solution: Adjust the sample pH to be below the pKa of this compound to ensure it is in its neutral form for better retention on a reversed-phase sorbent.[7]
-
-
Inadequate Elution Solvent: The elution solvent may not be strong enough to desorb this compound from the sorbent.
-
Solution: Increase the strength of the elution solvent. For a reversed-phase sorbent, this typically means increasing the percentage of organic solvent. Adjusting the pH of the elution solvent to ionize this compound can also enhance elution.
-
-
Sample Matrix Interference: Components in the sample matrix may interfere with the binding of this compound to the sorbent.[7]
-
Solution: Implement a pre-extraction sample clean-up step or use a more selective sorbent.
-
-
Insufficient Elution Volume: The volume of the elution solvent may not be sufficient to completely elute the analyte.
-
Solution: Increase the elution volume and collect fractions to determine the elution profile.[6]
-
Issue 3: Matrix Effects in LC-MS/MS Analysis
Q: I suspect matrix effects are impacting my this compound quantification in plasma samples. How can I confirm and mitigate this?
A: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis.[11][12][13][14]
-
Confirmation of Matrix Effects:
-
Post-Column Infusion: Infuse a standard solution of this compound post-column while injecting an extracted blank matrix sample. A dip or rise in the baseline at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: Compare the peak area of this compound in a sample where the analyte is spiked after extraction with the peak area of a pure standard solution at the same concentration. A significant difference indicates a matrix effect.[13]
-
-
Mitigation Strategies:
-
Improved Sample Preparation: More rigorous sample clean-up, such as using a more selective SPE protocol or liquid-liquid extraction, can remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This may involve changing the column, mobile phase, or gradient profile.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[13] If a stable isotope-labeled standard is not available, a structural analog can be used.
-
Matrix-Matched Calibrants: Prepare calibration standards in the same matrix as the samples to compensate for matrix effects.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound?
A1: this compound is an aromatic ether. Its chemical structure consists of an allyl group linked via an ether oxygen to the 4-position of (3-chlorophenyl)acetic acid.[15]
Q2: What are the most common analytical techniques for detecting trace levels of this compound?
A2: The most common and sensitive techniques for trace-level detection of this compound and similar non-steroidal anti-inflammatory drugs (NSAIDs) are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high sensitivity and selectivity, especially in complex biological matrices.[16][17][18]
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection: A widely used and robust technique, suitable for pharmaceutical formulations and can be adapted for biological samples with appropriate sample preparation.[19][20][21]
-
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): Offers high resolution and mass accuracy, useful for identification and quantification.[22]
-
Capillary Electrophoresis (CE): A high-efficiency separation technique that can be used for the analysis of charged analytes like this compound.[23]
Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound analysis?
A3: The LOD and LOQ are highly dependent on the analytical method and the sample matrix. The following table summarizes typical values found in the literature for this compound and the related compound Aceclofenac.
| Analytical Method | Matrix | Analyte | LOD | LOQ |
| LC-MS/MS | Plasma | Aceclofenac | 2 ng/mL | - |
| RP-HPLC | Tablets | Aceclofenac | 0.0692 µg/mL | 0.2076 µg/mL |
| UPLC-QTOF-MS | Plasma | Aceclofenac | - | 1 ng/mL |
| UV-Spectrophotometry | Bulk Drug | Aceclofenac | 0.461 µg/mL | 1.397 µg/mL |
Q4: What are the critical stability considerations for this compound during sample storage and analysis?
A4: this compound can be susceptible to degradation under certain conditions. It has been shown to degrade under hydrolytic stress (acidic, neutral, and alkaline conditions) and on exposure to light in solution.[24][25][26][27] However, it is generally stable to oxidative stress and heat in solid form.[25][26] It is recommended to store stock solutions and samples protected from light and at low temperatures to minimize degradation.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
This protocol is adapted from methods used for the analysis of the structurally similar compound Aceclofenac in plasma.[16][18]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.
-
Protocol 2: RP-HPLC-UV Analysis of this compound in Pharmaceutical Tablets
This protocol is based on a validated method for Aceclofenac tablets.[21]
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-50 µg/mL).
-
-
Sample Preparation:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Add a small amount of methanol to dissolve the drug, then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., pH 3.0) in a suitable ratio (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by scanning the UV spectrum of this compound (typically around 270-280 nm).
-
Injection Volume: 20 µL.
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Decision tree for troubleshooting low recovery in SPE.
References
- 1. uhplcs.com [uhplcs.com]
- 2. i01.yizimg.com [i01.yizimg.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. welch-us.com [welch-us.com]
- 7. specartridge.com [specartridge.com]
- 8. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nebiolab.com [nebiolab.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C11H11ClO3 | CID 30951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of aceclofenac and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of Aceclofenac in Human Plasma by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 18. researchgate.net [researchgate.net]
- 19. ijprajournal.com [ijprajournal.com]
- 20. Stability indicating methods for the determination of aceclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simple RP-HPLC method for Aceclofenac quantitative analysis in pharmaceutical tablets [pharmacia.pensoft.net]
- 22. wisdomlib.org [wisdomlib.org]
- 23. ajpaonline.com [ajpaonline.com]
- 24. researchgate.net [researchgate.net]
- 25. A simple and sensitive stability-indicating RP-HPLC assay method for the determination of aceclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Synthesis of High-Purity Alclofenac and Related Phenylacetic Acid NSAIDs
Disclaimer: Due to the limited availability of recent, detailed scientific literature on the synthesis of alclofenac, this technical support center will focus on the closely related and extensively researched nonsteroidal anti-inflammatory drug (NSAID), aceclofenac . The challenges and methodologies discussed for aceclofenac are representative of those encountered in the synthesis of similar phenylacetic acid derivatives and can serve as a valuable guide for researchers working on this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing high-purity aceclofenac?
A1: Researchers often face challenges related to reaction yield, purity of the final product, and the use of hazardous reagents.[1][2] Difficulties in the purification of the final product can arise from the use of dipolar aprotic solvents like DMF.[1][2] Additionally, reaction times can be lengthy, and some synthesis steps may have low yields.[1][2]
Q2: What are the typical starting materials for aceclofenac synthesis?
A2: A common starting material is diclofenac or its sodium salt.[3] The synthesis then typically involves the esterification of diclofenac.
Q3: What are some common impurities found in aceclofenac synthesis?
A3: Impurities in aceclofenac can include starting materials like diclofenac (Impurity A), as well as various esters of diclofenac and aceclofenac, such as the methyl, ethyl, and benzyl esters.[4][5] Another known impurity is 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one (Impurity I), which can be formed by the acid cyclization of diclofenac.[4][5]
Q4: How can the purity of synthesized aceclofenac be assessed?
A4: The purity of aceclofenac can be assessed using a variety of analytical techniques, including High-Performance Liquid Chromatography (HPLC), UV-Visible Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6][7] HPLC is particularly useful for separating and quantifying impurities.[7]
Q5: What is a common method for the purification of crude aceclofenac?
A5: Recrystallization is a common and effective method for purifying crude aceclofenac. Solvents such as ethanol and methanol have been used for this purpose.[8] The choice of solvent can influence the crystal morphology and, consequently, the physical properties of the final product.[8][9]
Troubleshooting Guides
Problem 1: Low Yield in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. |
| Suboptimal reaction conditions | Ensure all reagents and solvents are anhydrous, as moisture can interfere with the reaction. Optimize the molar ratios of the reactants. |
| Product loss during workup | During aqueous washes, ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous layer. Use a minimal amount of solvent for recrystallization to maximize recovery. |
Problem 2: Presence of Impurities in the Final Product (Detected by HPLC)
| Possible Cause | Suggested Solution |
| Unreacted starting materials | Improve the purification process. Consider performing a second recrystallization or using column chromatography for purification. |
| Formation of side products | Adjusting reaction conditions, such as temperature and reaction time, can minimize the formation of side products. For instance, prolonged exposure to acidic conditions might promote the formation of cyclized impurities. |
| Degradation of the product | Aceclofenac can degrade under certain conditions.[10] Avoid excessive heat and exposure to strong acids or bases during the workup and purification steps. |
Experimental Protocols
Synthesis of Aceclofenac from Diclofenac (Illustrative)
This protocol is a generalized representation based on common synthesis strategies.
-
Reaction Setup: In a round-bottom flask, suspend diclofenac acid in a suitable solvent like toluene at room temperature.[1]
-
Addition of Base: Add an equimolar amount of a tertiary amine base, such as triethylamine, and stir until a clear solution is obtained.[1]
-
Esterification: Add an α-haloacetic acid ester, for example, tert-butyl bromoacetate, to the reaction mixture.[1]
-
Reaction: Heat the mixture to a moderate temperature (e.g., 40-60°C) and monitor the reaction by TLC.[1]
-
Workup: After the reaction is complete, add water and adjust the pH with a base (e.g., sodium hydroxide solution). Separate the organic layer, wash it with water, and dry it over an anhydrous salt like sodium sulfate.[1]
-
Deprotection: Remove the organic solvent. If a tert-butyl ester was used, the protecting group can be removed by treatment with an acid like formic acid.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like toluene or ethanol.[1][8]
Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This is a representative HPLC method for the analysis of aceclofenac.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[11][12] |
| Mobile Phase | A mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.5) and organic solvents like acetonitrile and methanol.[12] A common ratio is acetonitrile:methanol:buffer (40:30:30 v/v).[12] |
| Flow Rate | 1.0 mL/min[11] |
| Detection | UV detection at a wavelength of 270 nm or 276 nm.[11][13] |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Data Presentation
Table 1: Comparison of HPLC Methods for Aceclofenac Analysis
| Reference | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |
| --INVALID-LINK-- | Phosphate buffer (pH 6.0): Methanol (40:60 v/v)[11] | 1.0[11] | 270[11] | Not specified |
| --INVALID-LINK-- | Methanol:Buffer:Water:Acetonitrile (85:15:25:5 v/v/v/v)[14] | 1.0[14] | 274[14] | 5.33 ± 0.07[14] |
| --INVALID-LINK-- | Acetonitrile:Methanol:Phosphate Buffer (pH 3.5) (40:30:30 v/v)[12] | 1.0 | 230[12] | Not specified |
| --INVALID-LINK-- | Acetonitrile: 50 mM NaH2PO4 (pH 3.0) (65:35)[13] | 1.5[13] | 276[13] | 4.01[13] |
Visualizations
Caption: A generalized workflow for the synthesis, purification, and analysis of high-purity aceclofenac.
References
- 1. EP1082290B1 - Process for the preparation of aceclofenac - Google Patents [patents.google.com]
- 2. WO1999055660A1 - Process for the preparation of aceclofenac - Google Patents [patents.google.com]
- 3. CN101531607B - Improved method for preparing aceclofenac - Google Patents [patents.google.com]
- 4. Synthesis and Characterization of Specified Impurities of Aceclofenac | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. A comprehensive review of analytical strategies for validating RP-HPLC methods of aceclofenac and thiocolchicoside in bulk drug and formulation - Curr Trends Pharm Pharm Chem [ctppc.org]
- 8. Enhancing aceclofenac solubility via recrystallization with polar solvents [wisdomlib.org]
- 9. ENHANCEMENT OF SOLUBILITY OF ACECLOFENAC BY RECRYSTALLIZATION METHOD USING POLAR SOLVENTS | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. Application of HPLC for the Simultaneous Determination of Aceclofenac, Paracetamol and Tramadol Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. asianpubs.org [asianpubs.org]
Techniques to minimize batch-to-batch variability in Alclofenac synthesis
Technical Support Center: Alclofenac Synthesis
Disclaimer: The synthesis methods and troubleshooting guidance provided are based on publicly available scientific literature and patents. The majority of recent and detailed chemical literature refers to the synthesis of Aceclofenac, a closely related and more commonly used NSAID. The following guide focuses on Aceclofenac synthesis, which shares precursors and process challenges relevant to other phenylacetic acid derivatives. Researchers should adapt this information to their specific this compound synthesis protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions to minimize batch-to-batch variability.
Q1: We are experiencing low and inconsistent yields in our this compound synthesis. What are the common causes and how can we optimize the process?
A1: Low yield is a frequent problem often stemming from incomplete reactions, side product formation, or mechanical losses during purification. Conventional processes for preparing this compound have been known to suffer from low yields in some steps.[1][2]
Potential Causes & Solutions:
-
Incomplete Amine Salt Formation: The initial step often involves reacting 2-[(2,6-dichlorophenyl)amine]phenylacetic acid (Diclofenac Acid) with an amine (e.g., triethylamine) to form a salt intermediate.[3] Inadequate mixing or incorrect stoichiometry can lead to an incomplete reaction.
-
Solution: Ensure the Diclofenac acid is fully dissolved or well-suspended before and during the addition of the amine. Use a slight molar excess of the amine and allow sufficient stirring time until a clear solution is obtained, indicating complete salt formation.[1]
-
-
Suboptimal Reaction Temperature: The esterification and deprotection steps are temperature-sensitive.
-
Solution: Maintain a controlled temperature range, typically between 20-60°C, for both the reaction with the α-haloacetic acid ester and the final deprotection step.[3] Exceeding this range can promote side reactions, while lower temperatures may lead to slow and incomplete conversion.
-
-
Choice of Deprotecting Agent: For syntheses involving a tert-butyl ester intermediate, the choice and handling of the deprotecting agent are critical.
-
Solvent Effects: The use of dipolar aprotic solvents like DMF can complicate the purification of the final product, leading to lower isolated yields.[1][2]
-
Solution: Consider using alternative solvents such as toluene, THF, acetone, or acetonitrile, which have been shown to be effective and can simplify purification.[3]
-
Q2: Our final product shows significant batch-to-batch variation in purity, with several recurring impurity peaks in our HPLC analysis. What are these impurities and how can we control them?
A2: Impurities in the final product can arise from starting materials, intermediates, side reactions, or degradation.[] Effective impurity control is crucial for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[5]
Common Impurities & Control Strategies:
-
Unreacted Starting Material (Diclofenac): The most common impurity is often the starting material, Diclofenac (Aceclofenac Impurity A).[6]
-
Control: Monitor the reaction progress using in-process controls (IPCs) like TLC or HPLC to ensure the complete consumption of Diclofenac before proceeding with workup. Optimize the stoichiometry of the haloacetate reagent.
-
-
Ester-Related Impurities: Methyl, ethyl, or benzyl esters of Diclofenac and this compound can form if corresponding alcohols are present as impurities in the solvents or if related esterification agents are used.[6]
-
Control: Use high-purity, anhydrous solvents. If synthesizing an ester intermediate (e.g., tert-butyl ester), ensure the final deprotection step goes to completion.
-
-
Degradation Products: this compound can degrade under harsh temperature or pH conditions.
-
Control: Maintain mild reaction conditions (temperatures between 20-60°C) and avoid strongly acidic or basic conditions during workup, except where specified by the protocol.[3] Purify the final product promptly after synthesis. Final purification with a suitable solvent like toluene can be effective.[1]
-
Below is a summary of common impurities listed in the British Pharmacopoeia for the related compound Aceclofenac.
| Impurity Name | Chemical Name | Potential Source |
| Impurity A | [2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid (Diclofenac) | Unreacted starting material.[6] |
| Impurity B | Methyl [2-[(2,6-dichlorophenyl) amino] phenyl]acetate | Reaction with methanol impurity or reagent.[6] |
| Impurity C | Ethyl [2-[(2,6-dichlorophenyl) amino] phenyl]acetate | Reaction with ethanol impurity or reagent.[6] |
| Impurity F | Benzyl [[[2-[(2,6-dichlorophenyl) amino] phenyl] acetyl] oxy] acetate | Use of benzyl bromoacetate in synthesis.[6] |
| Impurity I | 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one | Acid-catalyzed cyclization of Diclofenac.[6] |
Q3: How can we establish a robust synthesis process to ensure consistent quality and minimize overall batch-to-batch variability?
A3: A holistic approach focusing on process control and thorough analysis is key to managing variability.[7] This involves implementing Quality by Design (QbD) principles to understand how raw materials and process parameters affect the final product.[7]
Key Strategies for Process Robustness:
-
Raw Material Qualification: The quality of starting materials directly impacts the final product.
-
Action: Implement strict specifications for all raw materials, including Diclofenac acid, amines, solvents, and reagents. Characterize each new batch of starting materials.
-
-
Strict Process Parameter Control: Minor deviations in reaction parameters can lead to significant variations.
-
Action: Utilize automated reactors to precisely control temperature, addition rates, and stirring speed. Define and validate critical process parameters (CPPs) and their acceptable ranges.
-
-
In-Process Controls (IPCs): Monitoring reaction progress prevents the processing of incomplete reactions.
-
Action: Implement routine IPCs at critical stages (e.g., after salt formation and after esterification) using methods like TLC or HPLC to confirm completion.
-
-
Standardized Purification Protocol: The crystallization and purification step is critical for removing impurities and achieving a consistent final product form.
-
Action: Develop and validate a standardized protocol for product isolation and purification, including solvent choice, crystallization temperature, and drying conditions. Variations in these can affect crystal form, solubility, and dissolution rates.[8]
-
-
Comprehensive Final Product Analysis: Ensure each batch meets all quality specifications.
Detailed Experimental Protocol
The following protocol is an adaptation of a modern, high-yield synthesis method for Aceclofenac, which avoids harsh catalysts and solvents like DMF.[1][3]
One-Pot Synthesis of this compound from Diclofenac Acid
-
Step 1: Salt Formation
-
Suspend 200 g (0.675 mol) of 2-[2,6-dichlorophenyl)amine]phenylacetic acid (Diclofenac Acid) in 800 ml of toluene at room temperature in a suitable reactor.
-
Add 94 ml (0.675 mol) of triethylamine to the suspension.
-
Stir the mixture until a clear solution is obtained, indicating the complete formation of the triethylammonium salt.
-
-
Step 2: Esterification
-
To the solution from Step 1, add 109 ml (0.675 mol) of tert-Butyl-bromoacetate.
-
Heat the reaction mixture to a controlled temperature of 40-60°C.
-
Maintain stirring at this temperature for 3-4 hours. Monitor reaction completion via TLC or HPLC.
-
-
Step 3: Workup and Isolation of Intermediate
-
After the reaction is complete, add 400 ml of water to the mixture.
-
Basify the mixture with a 30% sodium hydroxide solution.
-
Separate the organic (toluene) layer and wash it with water.
-
-
Step 4: Deprotection to Form this compound
-
Remove the toluene solvent from the organic layer under reduced pressure.
-
To the resulting residue, add 1.4 liters of formic acid.
-
Stir the mixture at 50-60°C for approximately 30 minutes.
-
Cool the mixture to room temperature and dilute with water to precipitate the product.
-
-
Step 5: Purification
-
Filter the precipitated solid.
-
Purify the crude product by recrystallization from toluene.
-
Dry the final product under vacuum. (Reported overall yield: ~87%[1]).
-
Visualizations
Diagrams of Workflow and Logic
Caption: A high-level workflow for a modern this compound synthesis process.
Caption: A troubleshooting decision tree for identifying and resolving impurity issues.
Caption: A logical diagram illustrating a holistic quality control strategy.
References
- 1. EP1082290B1 - Process for the preparation of aceclofenac - Google Patents [patents.google.com]
- 2. WO1999055660A1 - Process for the preparation of aceclofenac - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 5. A comprehensive review of analytical strategies for validating RP-HPLC methods of aceclofenac and thiocolchicoside in bulk drug and formulation - Curr Trends Pharm Pharm Chem [ctppc.org]
- 6. researchgate.net [researchgate.net]
- 7. zaether.com [zaether.com]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. Simple RP-HPLC method for Aceclofenac quantitative analysis in pharmaceutical tablets [pharmacia.pensoft.net]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
Technical Support Center: Improving the Stability of Alclofenac in Laboratory Solvents
Disclaimer: Information regarding the specific stability of Alclofenac in various laboratory solvents is limited in publicly available scientific literature. The following guide has been developed using data from a closely related non-steroidal anti-inflammatory drug (NSAID), Aceclofenac . Researchers should use this information as a general guideline and for reference purposes only. It is highly recommended to perform substance-specific stability studies for this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered during experiments with this compound and similar compounds.
Frequently Asked Questions (FAQs)
Q1: I am seeing a rapid decrease in the concentration of my this compound solution. What could be the cause?
A1: The stability of this compound, like many NSAIDs, can be influenced by several factors. Rapid degradation can be caused by:
-
Hydrolysis: this compound may be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH.[1][2][3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the compound.[5][6][7]
-
Temperature: Elevated temperatures can accelerate degradation processes.[8]
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.[1][2][3]
Q2: What are the common degradation products of this compound?
A2: While specific degradation products for this compound are not well-documented in the provided search results, a major degradation product of the related compound Aceclofenac is Diclofenac.[1][2][3][4][9] It is plausible that this compound may undergo similar degradation pathways. Other potential degradation products can arise from hydrolysis, oxidation, and photolytic reactions.
Q3: How can I prepare a stable stock solution of this compound?
A3: To prepare a more stable stock solution, consider the following:
-
Solvent Selection: Use a non-aqueous, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for initial dissolution.[10]
-
Inert Atmosphere: Purging the solvent with an inert gas like nitrogen or argon can help to minimize oxidative degradation.[10]
-
Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C) and protected from light in amber vials.[10]
-
Aqueous Solutions: If aqueous solutions are necessary, they should be prepared fresh before use and buffered at a pH close to neutrality. It is not recommended to store aqueous solutions for more than one day.[10]
Q4: Is this compound stable in its solid form?
A4: Generally, the solid form of a compound is more stable than its solution. For Aceclofenac, the solid form is reported to be stable to oxidative stress, heat, and photolytic stress under certain conditions.[1][2][3] However, long-term stability should be determined through appropriate stability studies.
Troubleshooting Guide
Problem 1: My this compound solution changes color upon storage.
-
Possible Cause: This could be an indication of degradation, potentially due to oxidation or photodegradation.
-
Solution:
-
Ensure the solution is stored in a container that protects it from light (e.g., amber-colored vial).
-
Consider de-gassing the solvent before preparing the solution to remove dissolved oxygen.
-
Store the solution at a lower temperature.
-
Problem 2: I am observing unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause: These could be degradation products.
-
Solution:
-
Review your sample preparation and storage procedures to identify potential causes of degradation.
-
Perform stress testing (see Experimental Protocols below) to intentionally degrade the sample and identify the retention times of the degradation products. This can help in confirming if the unexpected peaks are indeed related to this compound degradation.
-
Problem 3: The solubility of my this compound seems to vary between experiments.
-
Possible Cause: The solubility of weakly acidic drugs like this compound can be highly dependent on the pH of the solution.[11]
-
Solution:
-
Carefully control and measure the pH of your aqueous solutions.
-
For consistent results, use buffered solutions.
-
Data Presentation
Table 1: Solubility of Aceclofenac in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~10 mg/mL | [10] |
| DMSO | ~30 mg/mL | [10] |
| Dimethylformamide (DMF) | ~30 mg/mL | [10] |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [10] |
| 0.1 M HCl (pH 1.2) | 0.027 ± 0.010 mg/mL | [11] |
| pH 4.5 Acetate Buffer | 0.199 ± 0.010 mg/mL | [11] |
| pH 6.8 Phosphate Buffer | 5.628 ± 0.010 mg/mL | [11] |
Table 2: Summary of Aceclofenac Stability under Stress Conditions
| Stress Condition | Observation | Reference |
| Hydrolytic (Acidic, Neutral, Alkaline) | Decomposed under all hydrolytic stress conditions. | [1][2][3][4] |
| Oxidative | Stable in solid form. | [1][2][3] |
| Thermal | Stable in solid form at lower temperatures. | [8] |
| Photolytic | Decomposed in solution form upon exposure to light. Stable in solid form. | [1][2][3][5][6][7] |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Solutions: Prepare separate solutions of this compound in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (alkaline).
-
Incubation: Reflux the solutions for a specified period (e.g., 8 hours).[4]
-
Sampling: Withdraw samples at various time points.
-
Neutralization: Neutralize the acidic and alkaline samples.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.[3]
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Solution: Prepare a solution of this compound in a suitable solvent.
-
Addition of Oxidizing Agent: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the this compound solution.
-
Incubation: Keep the solution at room temperature for a specified period.
-
Analysis: Analyze the samples at different time intervals using a validated HPLC method.
Protocol 3: Photostability Testing
-
Sample Preparation: Expose a solution of this compound and a sample of the solid drug to a light source with a specified output (e.g., UV-B light at 290-320 nm).[6][7]
-
Control Sample: Keep a control sample in the dark.
-
Exposure: Expose the samples for a defined duration.
-
Analysis: Analyze both the exposed and control samples by a validated HPLC method.[2]
Protocol 4: Thermal Stress Testing
-
Sample Preparation: Place the solid this compound in a temperature-controlled oven.
-
Exposure: Expose the sample to a high temperature (e.g., 70°C) for a specified period (e.g., 15 days).[3]
-
Analysis: After the exposure period, dissolve the sample in a suitable solvent and analyze using a validated HPLC method.
Mandatory Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Aceclofenac degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A simple and sensitive stability-indicating RP-HPLC assay method for the determination of aceclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Photodegradation and in vitro phototoxicity of aceclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
Unraveling the Link: Alclofenac Metabolites and Their Role in Adverse Drug Reactions
A Comparative Analysis for Researchers and Drug Development Professionals
Alclofenac, a non-steroidal anti-inflammatory drug (NSAID) formerly used in the treatment of rheumatoid arthritis and other inflammatory conditions, was withdrawn from the market in the United Kingdom in 1979 due to a concerning adverse effect profile, notably skin rashes and vasculitis.[1] This guide delves into the experimental evidence that has linked this compound's metabolites to its toxicity, providing a comparative analysis with safer alternatives. The following sections present quantitative data, detailed experimental protocols, and visual representations of key pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Comparative Adverse Effect Profile: this compound vs. Alternatives
The decision to withdraw this compound was driven by a higher incidence of specific adverse effects compared to other NSAIDs available at the time. The following table summarizes the reported adverse effect profiles of this compound and several commonly used NSAIDs.
| Adverse Effect | This compound | Aceclofenac | Ibuprofen | Naproxen | Celecoxib |
| Gastrointestinal | |||||
| Dyspepsia/Indigestion | Reported | Common | Common[2][3] | Common[4][5] | Common[6][7] |
| Abdominal Pain | Reported | Common | Common[3] | Common[4] | Common[6][8] |
| Nausea/Vomiting | Reported | Common | Common[2][3] | Common[4][5] | Common[7][8] |
| GI Bleeding/Ulceration | Rarely Reported[9] | Rare | Serious Risk[2][3] | Serious Risk[4][5][10] | Serious Risk[6][7][8] |
| Dermatological | |||||
| Skin Rash | Most Frequent (up to 10.3% with tablet formulation) [9] | Uncommon | Common[2] | Mild Rashes (Common)[4] | Uncommon |
| Vasculitis | Associated with withdrawal | Rare reports of hypersensitivity vasculitis[11] | Not a common side effect | Not a common side effect | Not a common side effect |
| Cardiovascular | |||||
| Increased risk of thrombotic events | Not well-documented due to early withdrawal | Potential risk (class effect) | Increased risk[12][13] | Increased risk[4][10][14] | Increased risk (Boxed Warning)[6][8] |
| Hypertension | Not well-documented | Potential risk | Can occur[3] | Can occur[4] | Can occur[6][7] |
| Renal | |||||
| Renal Impairment | Not a primary reason for withdrawal | Potential risk | Can occur[3] | Can occur[4] | Can occur[6][7] |
| Hematological | |||||
| Blood Dyscrasias | Rarely Reported[9] | Not a common side effect | Not a common side effect | Not a common side effect | Anemia (Rare)[6] |
The Culprit: this compound's Reactive Epoxide Metabolite
The leading hypothesis for this compound's idiosyncratic toxicity, particularly the high incidence of skin rashes, points towards the formation of a reactive metabolite.
Metabolic Activation Pathway
This compound undergoes metabolism in the liver, where a key transformation involves the epoxidation of its allyl group. This process, mediated by cytochrome P450 enzymes, forms a chemically reactive epoxide. This epoxide can then bind to cellular macromolecules, such as proteins, potentially triggering an immune response.
References
- 1. Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotoxicity.com [biotoxicity.com]
- 3. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carleton.ca [carleton.ca]
- 6. waters.com [waters.com]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Carcinogenicity: Three Cell Transformation Assays - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 13. The transformics assay: first steps for the development of an integrated approach to investigate the malignant cell transformation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
Alclofenac vs. Diclofenac: A Comparative Analysis of Gastrointestinal Side Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the gastrointestinal (GI) side effects associated with two non-steroidal anti-inflammatory drugs (NSAIDs), alclofenac and diclofenac. While diclofenac remains one of the most widely prescribed NSAIDs globally, this compound was withdrawn from many markets due to a range of adverse effects, including severe skin reactions. However, a comparative analysis of their GI profiles offers valuable insights into the structure-toxicity relationships and mechanisms of NSAID-induced gastroenteropathy.
Mechanism of NSAID-Induced Gastrointestinal Damage
The primary mechanism underlying the GI toxicity of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins from arachidonic acid.[3]
-
COX-1 is constitutively expressed in the gastric mucosa and produces prostaglandins that are crucial for maintaining mucosal integrity. These prostaglandins stimulate the secretion of protective mucus and bicarbonate, increase mucosal blood flow, and promote epithelial cell proliferation.[3]
-
COX-2 is typically induced at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[3]
Inhibition of COX-1 by non-selective NSAIDs depletes these protective prostaglandins, rendering the gastric mucosa vulnerable to damage from endogenous factors like gastric acid and pepsin.[3][4] While COX-2 selectivity was initially thought to spare the GI tract, evidence suggests that inhibition of both COX-1 and COX-2 is required for the induction of gastric lesions.[5] Other COX-independent mechanisms, such as the uncoupling of mitochondrial oxidative phosphorylation and alterations in gut microbiome, also contribute to NSAID-induced GI damage.[1]
Figure 1. Mechanism of NSAID-induced gastrointestinal damage via COX inhibition.
Comparative Gastrointestinal Side Effects: Clinical Data
Direct comparative clinical trials have demonstrated a more favorable gastrointestinal tolerability profile for aceclofenac, a prodrug of diclofenac, when compared directly to diclofenac itself. This compound data is more limited due to its withdrawal. However, studies comparing aceclofenac to diclofenac provide a relevant analogue for understanding potential differences.
A multicenter, randomized, double-blind study involving 591 patients with knee osteoarthritis found that aceclofenac was better tolerated than diclofenac over a 6-week period.[6][7] Patients receiving aceclofenac reported significantly fewer GI adverse events overall.[6][7][8]
| Adverse Event | Aceclofenac (100 mg b.i.d.) | Diclofenac (50 mg t.i.d.) | p-value | Reference |
| Number of Patients | 297 | 294 | - | [6] |
| Overall GI Adverse Events | 57.3% | 73.6% | <0.001 | [6][7] |
| Dyspepsia | 28.1% | 37.9% | 0.014 | [6][7] |
| Abdominal Pain | 19.0% | 26.3% | 0.037 | [6][7] |
| Patients Requiring GPAs * | 28.17% | 33.68% | 0.155 (NS) | [6][7] |
| GPA: Gastroprotective Agent; NS: Not Significant |
Another meta-analysis reinforces these findings, showing that aceclofenac had a 31% lower risk of GI adverse events compared to diclofenac or piroxicam.[9] Furthermore, in a separate analysis of observational studies, aceclofenac was one of the few NSAIDs that did not show a significant increase in the risk of upper GI complications compared to non-use.[9]
Experimental Protocols for Assessing GI Toxicity
Preclinical evaluation of NSAID-induced gastrointestinal damage is critical for drug development. Animal models, typically using rats, are the standard for these assessments.
Objective: To quantify and compare the ulcerogenic potential of this compound and diclofenac in a rodent model.
1. Animals:
-
Species: Wistar or Sprague-Dawley rats (male, 180-220g).
-
Housing: Housed in cages with wire-mesh bottoms to prevent coprophagy.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Fasting: Fast animals for 18-24 hours prior to drug administration, with free access to water.
2. Drug Administration:
-
Vehicle: Prepare drug suspensions in a suitable vehicle (e.g., 1% carboxymethyl cellulose).
-
Dosing: Administer test compounds (this compound, diclofenac) and vehicle control orally (p.o.) via gavage. Doses should be based on established literature or dose-ranging studies (e.g., diclofenac at 30-100 mg/kg).[10]
-
Groups:
-
Group 1: Vehicle Control
-
Group 2: Diclofenac (e.g., 50 mg/kg)
-
Group 3: this compound (e.g., 50 mg/kg)
-
(Optional) Group 4: Positive Control (e.g., Indomethacin 20 mg/kg)
-
3. Evaluation of Gastric Lesions:
-
Time Point: Euthanize animals 4-6 hours after drug administration.
-
Dissection: Immediately dissect the stomach, open it along the greater curvature, and rinse gently with saline to remove gastric contents.
-
Macroscopic Scoring:
-
Pin the stomach flat on a board for examination.
-
Measure the length (mm) of each hemorrhagic lesion in the glandular portion of the stomach.
-
The Ulcer Index (UI) is calculated as the sum of the lengths of all lesions for each stomach.
-
-
Histopathology (Optional):
-
Fix stomach tissue in 10% buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine microscopically for epithelial cell loss, erosion, ulceration, hemorrhage, and inflammatory cell infiltration.
-
4. Data Analysis:
-
Compare the mean Ulcer Index between treatment groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test). A p-value < 0.05 is considered statistically significant.
Figure 2. Preclinical workflow for assessing NSAID-induced gastropathy in rats.
Conclusion
The available clinical evidence, primarily through studies of its prodrug aceclofenac, suggests that this compound's chemical structure may be associated with a more favorable gastrointestinal safety profile compared to diclofenac.[6][9] Clinical data consistently shows lower incidences of dyspepsia, abdominal pain, and overall GI adverse events with aceclofenac versus diclofenac.[7] The foundational mechanism for this toxicity remains the inhibition of COX enzymes, which disrupts the production of gastroprotective prostaglandins.[3][5] For drug development professionals, these findings underscore the importance of subtle structural modifications in mitigating the GI liabilities of NSAIDs. The standardized preclinical models presented here remain the cornerstone for evaluating the gastrointestinal risk of new chemical entities in this class.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-steroidal anti-inflammatory drugs and the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of nonsteroidal anti-inflammatory drug-induced gastric damage. Actions of therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of gastrointestinal safety and tolerability of aceclofenac with diclofenac: a multicenter, randomized, double-blind study in patients with knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of gastrointestinal safety and tolerability of aceclofenac with diclofenac: a multicenter, randomized, double-blind study in patients with knee osteoarthritis | Semantic Scholar [semanticscholar.org]
- 9. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Between Alclofenac and Other Phenylacetic Acid Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profiles of pharmaceutical compounds is paramount for ensuring patient safety and developing safer alternatives. This guide provides a comparative analysis of Alclofenac and other phenylacetic acid derivatives, focusing on the potential for immunological cross-reactivity. Due to the limited availability of direct comparative studies on this compound, this guide synthesizes information on its structural and metabolic relationships with other NSAIDs to infer potential cross-reactivity pathways and outlines the experimental methodologies used to investigate such reactions.
Structural and Metabolic Similarities: The Basis for Cross-Reactivity
This compound, a non-steroidal anti-inflammatory drug (NSAID), belongs to the phenylacetic acid class of compounds. Its potential for cross-reactivity with other members of this class, such as Diclofenac and Aceclofenac, is rooted in their structural similarities and shared metabolic pathways. Aceclofenac itself is a derivative of this compound and is notably metabolized to Diclofenac in the body. This metabolic conversion underscores the high potential for immunological cross-reactivity, as the immune system may recognize similar epitopes on the parent drugs or their metabolites.
Hypersensitivity reactions to NSAIDs are broadly classified into two categories: non-immunological, which are often related to the inhibition of the cyclooxygenase-1 (COX-1) enzyme, and immunological reactions.[1][2] Immunological reactions can be immediate (IgE-mediated) or delayed (T-cell mediated).[3][4] For phenylacetic acid derivatives, the formation of reactive metabolites that can bind to proteins and form immunogenic adducts is a key concern for T-cell mediated hypersensitivity.
Comparative Overview of Phenylacetic Acid Derivatives
While direct quantitative data on this compound cross-reactivity is scarce, the information available for structurally related compounds provides valuable insights. The following table summarizes the key characteristics of this compound and its common phenylacetic acid counterparts.
| Drug | Chemical Structure | Key Metabolic Pathways | Potential for Cross-Reactivity |
| This compound | Phenylacetic acid derivative | Information on specific metabolic pathways leading to reactive metabolites is limited. | High potential with Aceclofenac and Diclofenac due to structural similarity. Historical reports suggest "cross-sensitivity" with salicylates. |
| Aceclofenac | Derivative of this compound | Metabolized to Diclofenac and 4'-hydroxyaceclofenac via CYP2C9.[5] | High, particularly with Diclofenac, as it is a direct metabolite. Cross-reactivity in photoallergic contact dermatitis has been reported.[6] |
| Diclofenac | Phenylacetic acid derivative | Metabolized by CYP2C9 to form reactive metabolites, including arene oxides, which can form protein adducts.[7] | Potential for cross-reactivity with other phenylacetic acids due to shared structural features and metabolic activation pathways. |
| Ibuprofen | Propionic acid derivative (often grouped with phenylacetic acids in hypersensitivity studies) | Metabolized through different pathways, but can still be involved in cross-reactive hypersensitivity. | Cross-reactivity with other NSAIDs is well-documented, often in the context of COX-1 inhibition.[8] |
| Ketoprofen | Propionic acid derivative | Can induce photoallergic reactions and has shown cross-reactivity with other aryl-propionic derivatives.[9] | Documented cross-reactivity with other propionic acid derivatives. Oral challenges have been used to detect cross-reactors with aspirin.[10] |
Experimental Protocols for Assessing Cross-Reactivity
The investigation of drug hypersensitivity and cross-reactivity relies on a combination of in vivo and in vitro assays. The Oral Provocation Test (OPT) is considered the gold standard for diagnosis, while the Lymphocyte Transformation Test (LTT) is a valuable in vitro tool for detecting drug-specific T-cell responses.
Oral Provocation Test (OPT)
The OPT involves the controlled administration of a suspected drug to a patient under strict medical supervision to confirm a hypersensitivity reaction.
Methodology:
-
Patient Selection: Patients with a clear history of a hypersensitivity reaction to a specific NSAID are selected. Patients with a history of severe, life-threatening reactions are typically excluded.
-
Drug Administration: The test begins with a small fraction of the therapeutic dose. In the absence of a reaction, the dose is incrementally increased at fixed intervals (e.g., every 30-60 minutes) until a full therapeutic dose is administered or a reaction occurs.
-
Monitoring: Patients are closely monitored for any signs or symptoms of a hypersensitivity reaction, including cutaneous (e.g., urticaria, angioedema), respiratory (e.g., bronchospasm), or systemic (e.g., anaphylaxis) reactions.
-
Confirmation of Cross-Reactivity: To assess cross-reactivity, a patient who has had a confirmed reaction to one NSAID (e.g., this compound) would undergo a separate OPT with another NSAID from the same or a different chemical class (e.g., Diclofenac).
Lymphocyte Transformation Test (LTT)
The LTT is an in vitro assay that measures the proliferation of peripheral blood mononuclear cells (PBMCs) in response to a specific drug, indicating a T-cell mediated sensitization.
Methodology:
-
PBMC Isolation: Peripheral blood is collected from the patient, and PBMCs are isolated using density gradient centrifugation.
-
Cell Culture: The isolated PBMCs are cultured in the presence of the suspected drug (e.g., this compound) and control substances (positive control, e.g., a mitogen, and negative control, i.e., culture medium alone) for several days.
-
Proliferation Measurement: Lymphocyte proliferation is typically measured by the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) into the DNA of dividing cells. The amount of incorporated radioactivity is quantified using a scintillation counter. Alternatively, non-radioactive methods, such as measuring the incorporation of BrdU or using fluorescent dyes like CFSE, can be employed and analyzed by flow cytometry.
-
Stimulation Index (SI): The results are expressed as a Stimulation Index, which is the ratio of proliferation in the presence of the drug to the proliferation in the negative control. An SI above a certain threshold (typically ≥ 2 or 3) is considered a positive result, indicating drug-specific lymphocyte proliferation.
-
Cross-Reactivity Assessment: To evaluate cross-reactivity, LTT is performed with a panel of structurally related drugs (e.g., Diclofenac, Ibuprofen). A positive LTT result with more than one drug suggests cross-sensitization at the T-cell level.
Proposed Signaling Pathway for T-Cell Mediated Hypersensitivity
The development of T-cell mediated hypersensitivity to phenylacetic acid derivatives is thought to involve the formation of reactive metabolites that act as haptens. These haptens can covalently bind to proteins, forming neoantigens that are then processed and presented by antigen-presenting cells (APCs) to T-cells, leading to their activation and the subsequent inflammatory response.
Conclusion
While direct and comprehensive cross-reactivity data for this compound remains limited, its structural and metabolic relationship to other phenylacetic acid derivatives, particularly Aceclofenac and Diclofenac, strongly suggests a potential for immunological cross-reactivity. Researchers investigating hypersensitivity reactions to this compound should consider a testing panel that includes these related compounds. The experimental protocols for Oral Provocation Tests and Lymphocyte Transformation Tests provide a robust framework for diagnosing NSAID hypersensitivity and assessing cross-reactivity. Further research into the specific metabolic pathways of this compound and the identification of its reactive metabolites would provide a more definitive understanding of its cross-reactivity profile.
References
- 1. Management of Nonsteroidal Anti-inflammatory Drug-Induced Hypersensitivity Reactions [uspharmacist.com]
- 2. njms.rutgers.edu [njms.rutgers.edu]
- 3. T-cell-mediated drug hypersensitivity: immune mechanisms and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling of aceclofenac metabolism to major metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoallergic contact dermatitis due to diclofenac with cross-reaction to aceclofenac: two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of a novel reactive metabolite of diclofenac: evidence for CYP2C9-mediated bioactivation via arene oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The lymphocyte transformation test for diagnosis of drug-induced occupational allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hanc.info [hanc.info]
Validating the Reported Association Between Alclofenac and Cutaneous Vasculitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alclofenac, a non-steroidal anti-inflammatory drug (NSAID), has been associated with cutaneous vasculitis, a serious adverse drug reaction characterized by inflammation and damage to blood vessels in the skin. This guide provides a comprehensive overview of the available evidence supporting this association, comparing it with other NSAIDs. It also details relevant experimental protocols to facilitate further research into the underlying mechanisms and to aid in the development of safer anti-inflammatory agents. While direct experimental data on this compound is limited due to its withdrawal from several markets, this guide synthesizes case report findings and data from structurally related compounds to provide a framework for validation.
Clinical and Histopathological Profile
Case reports form the primary basis of the association between this compound and cutaneous vasculitis. These reports indicate a hypersensitivity reaction that can range from mild skin lesions to severe systemic vasculitis.[1]
Table 1: Clinical and Histopathological Features of this compound-Associated Cutaneous Vasculitis Compared to Other NSAIDs
| Feature | This compound | Other NSAIDs (e.g., Ibuprofen, Naproxen) |
| Clinical Presentation | Palpable purpura, erythematous macules, hemorrhagic vesicles, and in severe cases, systemic involvement including renal manifestations.[1] | Palpable purpura is the most common presentation. Urticarial lesions, bullae, and ulcers can also occur.[2][3] |
| Histopathology | Typically shows leukocytoclastic vasculitis, characterized by neutrophilic infiltration in and around small vessel walls, nuclear debris (leukocytoclasis), and fibrinoid necrosis. Eosinophils may also be present.[4][5][6] | Leukocytoclastic vasculitis is the hallmark histological finding. The infiltrate is predominantly neutrophilic.[4][5][7] |
| Time to Onset | Variable, can occur within days to weeks of initiating treatment. | Typically develops 7 to 21 days after drug initiation.[4] |
| Severity | Can be severe and persistent, with potential for progressive renal involvement if the drug is not discontinued.[1] | Most cases are self-limiting upon drug withdrawal, but severe, life-threatening reactions can occur.[7] |
Proposed Pathogenic Mechanisms
The exact mechanisms underlying this compound-induced cutaneous vasculitis are not fully elucidated but are thought to be immune-mediated. The leading hypotheses, applicable to many drug-induced vasculitides, involve immune complex deposition and/or a delayed-type hypersensitivity reaction.
Immune Complex-Mediated Vasculitis (Type III Hypersensitivity)
In this proposed pathway, this compound or its metabolites may act as haptens, binding to endogenous proteins to form immunogenic complexes. These drug-protein adducts trigger an antibody response (IgG or IgM). The subsequent formation of immune complexes in the circulation and their deposition in the walls of small blood vessels activate the complement system and recruit inflammatory cells, primarily neutrophils. The release of lytic enzymes and reactive oxygen species from activated neutrophils leads to vessel wall damage.
T-Cell Mediated Vasculitis (Type IV Hypersensitivity)
Alternatively, this compound or its metabolites could directly stimulate T-lymphocytes. In this scenario, antigen-presenting cells (APCs) process the drug or its modified proteins and present them to T-helper cells. This leads to the activation and proliferation of drug-specific T-cells, which then orchestrate an inflammatory response by releasing pro-inflammatory cytokines and recruiting other immune cells to the vessel walls, causing damage.
Experimental Protocols for Validation
To rigorously validate the association and understand the mechanism of this compound-induced cutaneous vasculitis, the following experimental protocols are recommended.
Lymphocyte Transformation Test (LTT)
The LTT is an in-vitro assay to detect drug-specific T-cell sensitization.[8][9][10][11]
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from the patient's blood using density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in a suitable medium.
-
Drug Stimulation: Expose the cells to a range of concentrations of this compound and its potential metabolites. A positive control (e.g., phytohemagglutinin) and a negative control (culture medium alone) should be included.
-
Incubation: Incubate the cultures for 5 to 7 days to allow for lymphocyte proliferation.
-
Proliferation Assessment: Measure lymphocyte proliferation by adding a radiolabeled nucleotide (e.g., ³H-thymidine) or a non-radioactive analogue (e.g., BrdU) and quantifying its incorporation into the DNA of dividing cells.
-
Data Analysis: Calculate a stimulation index (SI) by dividing the mean counts per minute (CPM) or optical density (OD) of the drug-stimulated cultures by that of the unstimulated cultures. An SI value above a predefined threshold (typically >2 or 3) is considered a positive result.
The timing of the LTT is crucial; for certain drug eruptions, testing during the acute phase yields higher positivity rates, while for others, the recovery phase is more appropriate.[10]
Cytokine Release Assay
This assay measures the profile of cytokines released by immune cells upon drug stimulation, providing insights into the type of immune response.[12][13][14][15][16]
Methodology:
-
Cell Culture and Stimulation: Follow steps 1-3 of the LTT protocol, using either PBMCs or whole blood.
-
Supernatant Collection: After an appropriate incubation period (typically 24-48 hours), collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentrations of key pro-inflammatory and immunomodulatory cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-4, IL-5, IL-6, IL-10, IL-13) using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Data Analysis: Compare the cytokine profiles of drug-stimulated cultures to those of unstimulated controls. Elevated levels of specific cytokines can indicate the polarization of the T-cell response (e.g., Th1, Th2, Th17).
Immune Complex Detection Assay
This assay can help determine if immune complexes are formed in the presence of the drug.
Methodology:
-
Serum Collection: Obtain serum samples from patients during the acute phase of the vasculitic reaction.
-
Immune Complex Precipitation: Use methods like polyethylene glycol (PEG) precipitation to isolate circulating immune complexes.
-
Complex Characterization: Analyze the precipitated complexes for the presence of this compound, its metabolites, and specific immunoglobulin isotypes (IgG, IgM) using techniques such as mass spectrometry and ELISA.
-
In Vitro Formation: Incubate healthy donor serum with this compound and its metabolites to assess for de novo immune complex formation.
Comparative Risk of Cutaneous Reactions with NSAIDs
Table 2: Reported Incidence of Cutaneous Adverse Drug Reactions (CADRs) with Various NSAIDs
| NSAID Class | Examples | Reported Incidence of Cutaneous Reactions | Notes |
| Propionic Acid Derivatives | Ibuprofen, Naproxen | Urticaria/angioedema are the most frequent reactions.[17] Ibuprofen is a common cause of NSAID-induced cutaneous reactions.[17] | The overall incidence of skin side effects with NSAIDs is estimated to be 1-2%.[18] |
| Acetic Acid Derivatives | Diclofenac, Indomethacin | Can cause a range of cutaneous reactions, including urticaria and maculopapular eruptions.[17] | Topical formulations are associated with a lower risk of systemic adverse events compared to oral formulations.[19][20] |
| Oxicam Derivatives | Piroxicam, Meloxicam | Associated with fixed drug eruptions.[17] | |
| COX-2 Inhibitors | Celecoxib | Frequently associated with maculopapular eruptions.[17] |
Conclusion
The association between this compound and cutaneous vasculitis is supported by a number of case reports detailing a hypersensitivity reaction with characteristic clinical and histopathological features. The underlying mechanism is likely immune-mediated, involving either immune complex deposition or a T-cell-driven response. Due to the limited availability of specific experimental data for this compound, further investigation using the detailed protocols in this guide is warranted to definitively validate this association and elucidate the precise pathogenic pathways. A thorough understanding of these mechanisms is crucial for the development of safer anti-inflammatory therapies and for the clinical management of patients with suspected drug-induced vasculitis. Researchers are encouraged to utilize these methodologies to investigate suspected cases and contribute to the body of knowledge on this important adverse drug reaction.
References
- 1. Vasculitis with this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Vessel Vasculitis (Leukocytoclastic Vasculitis): Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 3. Ibuprofen-induced bullous leukocytoclastic vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukocytoclastic Vasculitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Diagnosis and management of leukocytoclastic vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The histological assessment of cutaneous vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Severe leukocytoclastic vasculitis secondary to the use of a naproxen and requiring amputation: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western University [schulich.uwo.ca]
- 9. Lymphocyte Transformation Test (LTT) | Mixed Lymphocyte Reaction | Xeno Diagnostics [xenodiagnostics.com]
- 10. Utility of the lymphocyte transformation test in the diagnosis of drug sensitivity: dependence on its timing and the type of drug eruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 13. proimmune.com [proimmune.com]
- 14. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]
- 15. nc3rs.org.uk [nc3rs.org.uk]
- 16. Issue 44: Cytokine Release Assays | The Altascientist [altasciences.com]
- 17. Cutaneous Reactions to Non-steroidal Anti-inflammatory Drugs - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 18. dermnetnz.org [dermnetnz.org]
- 19. ijcmph.com [ijcmph.com]
- 20. Effectiveness and safety of topical versus oral nonsteroidal anti-inflammatory drugs: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the protein binding characteristics of Alclofenac and other NSAIDs
A Comparative Guide to the Protein Binding Characteristics of Alclofenac and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For researchers and professionals in drug development, understanding the pharmacokinetic properties of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is critical. A key determinant of these properties is the extent to which these drugs bind to plasma proteins, primarily serum albumin.[1] This binding influences the drug's distribution, metabolism, and clearance, ultimately affecting its efficacy and potential for drug-drug interactions.[2] This guide provides a comparative analysis of the protein binding characteristics of this compound and other widely used NSAIDs, supported by experimental data and methodologies.
Quantitative Comparison of Protein Binding
The degree of plasma protein binding is a crucial parameter for NSAIDs, with most exhibiting high affinity for plasma proteins.[1] this compound shows extensive binding, a characteristic it shares with other drugs in its class.[3][4] The unbound, or free, fraction of the drug is what is pharmacologically active and available to diffuse to target tissues.[5][6] Variations in binding affinity can lead to significant differences in the pharmacokinetic profiles of these drugs.[7]
The table below summarizes the plasma protein binding percentages for this compound and several other common NSAIDs.
| Drug | Plasma Protein Binding (%) | Primary Binding Protein | Reference(s) |
| This compound | 90–99% | Plasma Proteins | [3] |
| Aceclofenac | >99% | Plasma Proteins | [8] |
| Diclofenac | >99.7% | Albumin | [9] |
| Ibuprofen | >98% | Albumin | [10][11] |
| Naproxen | >99% | Albumin | [12][13] |
Experimental Protocols for Determining Protein Binding
Several established in vitro methods are used to quantify the extent of drug-protein binding. Each technique has its advantages and limitations.[14]
Common Methodologies:
-
Equilibrium Dialysis: Considered a gold standard, this method involves a semipermeable membrane separating a chamber containing the drug and protein solution from a protein-free buffer chamber.[5][15] Only the unbound drug can diffuse across the membrane. After reaching equilibrium, the concentration of the free drug is measured in the buffer chamber, allowing for the calculation of the bound and unbound fractions.[5]
-
Ultrafiltration: This technique uses a semipermeable filter to separate the free drug from the protein-bound drug via centrifugation or pressure.[5][14] The unbound drug passes through the filter into the ultrafiltrate, where its concentration is measured. This method is generally faster than equilibrium dialysis.[5]
-
Spectroscopic Methods: Techniques such as fluorescence spectroscopy and circular dichroism can be used to study drug-protein interactions.[5][14] These methods rely on detecting changes in the spectral properties of the protein (like the quenching of tryptophan fluorescence) or the drug upon the formation of a drug-protein complex.[16] These analyses can provide information on binding constants, the number of binding sites, and conformational changes in the protein.[5][17]
-
Ultracentrifugation: This method separates the free drug from the protein-bound drug by applying high-speed centrifugation. The heavier protein-drug complexes sediment, allowing for the quantification of the unbound drug remaining in the supernatant.[14]
Below is a workflow diagram illustrating the equilibrium dialysis process.
References
- 1. Protein binding as a primary determinant of the clinical pharmacokinetic properties of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: a review of its pharmacological properties and therapeutic efficacy in rheumatoid arthritis and allied rheumatic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 6. Item - Characterization of the protein binding of non-steroidal anti-inflammatory drugs in synovial fluid - University of Tasmania - Figshare [figshare.utas.edu.au]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ibuprofen - Wikipedia [en.wikipedia.org]
- 11. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
- 16. Analysis of aceclofenac and bovine serum albumin interaction using fluorescence quenching method for predictive, preventive, and personalized medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Video: Protein-Drug Binding: Determination Methods [app.jove.com]
A Comparative Analysis of the Safety Profiles of Alclofenac and its Analogue Aceclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of the non-steroidal anti-inflammatory drugs (NSAIDs) Alclofenac and its analogue, Aceclofenac. While both share a common lineage, their metabolic fates and clinical safety observations diverge significantly. This document synthesizes available experimental data, outlines relevant experimental protocols for safety assessment, and visualizes key metabolic and experimental pathways to inform future research and drug development.
Executive Summary
Aceclofenac exhibits a demonstrably more favorable safety profile compared to this compound, primarily attributed to differences in their metabolic pathways. This compound is known to form a reactive epoxide metabolite, which has been linked to a high incidence of hypersensitivity reactions, particularly skin rashes. In contrast, Aceclofenac is metabolized to active metabolites, including diclofenac, and has shown better gastrointestinal and overall tolerability in numerous clinical studies. This guide will delve into the specifics of their adverse effect profiles, metabolic pathways, and the experimental methodologies used to assess their safety.
Comparative Safety Profile: this compound vs. Aceclofenac
Clinical data for this compound is limited, with its use largely discontinued due to safety concerns. However, available reports consistently highlight a significant risk of hypersensitivity reactions. Aceclofenac, on the other hand, has been extensively studied and is widely used, with a well-documented safety profile.
Table 1: Summary of Adverse Drug Reactions
| Adverse Reaction Category | This compound | Aceclofenac |
| Gastrointestinal | ||
| Dyspepsia | Infrequent | Common (less frequent than Diclofenac)[1][2] |
| Abdominal Pain | Rare | Common (less frequent than Diclofenac)[1][2] |
| Nausea | Rare | Common[1] |
| Diarrhea | Rare | Common[1] |
| GI Bleeding/Ulceration | Very Rare[3] | Rare (lower risk than other NSAIDs)[1] |
| Dermatological | ||
| Skin Rash | High Incidence (2.1% - 10.3%) [3] | Less Common[1] |
| Hypersensitivity Reactions | Primary safety concern [3] | Rare, including Stevens-Johnson Syndrome[4] |
| Cardiovascular | ||
| Thrombotic Events | Data limited | Similar risk profile to Diclofenac and COX-2 inhibitors[5] |
| Hepatic | ||
| Elevated Liver Enzymes | Data limited | Common[1] |
| Hepatotoxicity | Data limited | Rare[6] |
| Renal | ||
| Nephrotoxicity | Data limited | Risk similar to other NSAIDs[6] |
Metabolic Pathways and Mechanisms of Toxicity
The differing safety profiles of this compound and Aceclofenac are intrinsically linked to their biotransformation in the body.
This compound's Metabolic Activation:
This compound undergoes metabolism that can lead to the formation of a reactive epoxide metabolite.[3] This epoxide is an electrophilic intermediate that can covalently bind to cellular macromolecules, such as proteins. This haptenization process is believed to trigger an immune response, leading to the high incidence of hypersensitivity reactions, particularly skin rashes, observed with this compound treatment.[3]
Aceclofenac's Metabolism:
Aceclofenac is extensively metabolized, with its primary metabolites being 4'-hydroxyaceclofenac and diclofenac.[7][8] While the conversion to diclofenac, an NSAID with its own set of known risks, is a key feature of its metabolism, Aceclofenac itself exhibits a preferential inhibition of COX-2 over COX-1.[8] This preferential action is thought to contribute to its improved gastrointestinal tolerability compared to non-selective NSAIDs.[9]
Experimental Protocols for Safety Assessment
Standardized preclinical and clinical safety evaluations are crucial for characterizing the toxicological profile of NSAIDs. Below are generalized experimental protocols that can be adapted to directly compare the safety of this compound and Aceclofenac.
1. In Vitro Cytotoxicity Assays:
-
Objective: To assess the direct cytotoxic potential of the parent drugs and their metabolites on relevant cell lines.
-
Cell Lines:
-
Hepatocytes (e.g., HepG2, primary human hepatocytes) for hepatotoxicity assessment.
-
Renal proximal tubule cells (e.g., HK-2) for nephrotoxicity assessment.
-
Keratinocytes (e.g., HaCaT) for dermatological toxicity assessment.
-
-
Methodology:
-
Culture selected cell lines to confluence.
-
Expose cells to a range of concentrations of this compound, Aceclofenac, this compound epoxide, and Aceclofenac metabolites (Diclofenac, 4'-hydroxyaceclofenac).
-
Incubate for 24-48 hours.
-
Assess cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.
-
Determine the IC50 (half-maximal inhibitory concentration) for each compound.
-
2. Reactive Metabolite Trapping Studies:
-
Objective: To detect and characterize the formation of reactive metabolites.
-
Methodology:
-
Incubate this compound and Aceclofenac with human liver microsomes in the presence of a trapping agent (e.g., glutathione, N-acetylcysteine).
-
Analyze the incubation mixture using liquid chromatography-mass spectrometry (LC-MS/MS) to identify any trapped adducts, which would indicate the formation of reactive intermediates.
-
3. In Vivo Toxicity Studies (Rodent Model):
-
Objective: To evaluate the systemic toxicity of the compounds after repeated administration.
-
Animal Model: Sprague-Dawley rats or BALB/c mice.
-
Methodology:
-
Administer this compound and Aceclofenac orally at three different dose levels (low, medium, high) for a period of 28 days.
-
Include a control group receiving the vehicle.
-
Monitor animals daily for clinical signs of toxicity.
-
Collect blood samples at regular intervals for hematology and clinical chemistry analysis (including liver and kidney function markers).
-
At the end of the study, perform a complete necropsy and histopathological examination of major organs.
-
Conclusion
The available evidence strongly suggests that Aceclofenac possesses a superior safety profile to its analogue, this compound. The high incidence of hypersensitivity reactions associated with this compound, likely mediated by its reactive epoxide metabolite, has led to its withdrawal from many markets. In contrast, Aceclofenac has demonstrated better gastrointestinal tolerability than many other NSAIDs in extensive clinical use and research. While Aceclofenac is not without risks, including cardiovascular concerns similar to other drugs in its class, its overall safety profile makes it a more viable therapeutic option. Further direct comparative studies, employing the types of experimental protocols outlined in this guide, would be invaluable in definitively quantifying the safety differences between these two structurally related compounds.
References
- 1. A Review of Aceclofenac: Analgesic and Anti-Inflammatory Effects on Musculoskeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of gastrointestinal safety and tolerability of aceclofenac with diclofenac: a multicenter, randomized, double-blind study in patients with knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some biochemical and pharmacological properties of an epoxide metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuroscienceassociates.com [neuroscienceassociates.com]
- 5. gov.uk [gov.uk]
- 6. researchgate.net [researchgate.net]
- 7. Comparative metabolism of the nonsteroidal antiinflammatory drug, aceclofenac, in the rat, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
A Comparative Analysis of Alclofenac's Therapeutic Efficacy Based on Historical Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Alclofenac, a non-steroidal anti-inflammatory drug (NSAID) previously used for rheumatic diseases, against other historical and contemporary NSAIDs. The data presented is based on a validation of historical clinical trial information to offer a retrospective analysis of its performance. This compound was withdrawn from the UK market in 1979 due to concerns about side effects, particularly skin rashes and vasculitis.[1] This document summarizes its efficacy and provides context for its place in the history of anti-inflammatory drug development.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound, like other NSAIDs, primarily exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of prostaglandin synthesis is the central mechanism for the therapeutic effects of this class of drugs.
Caption: Mechanism of action for this compound and other NSAIDs.
Therapeutic Efficacy in Rheumatoid Arthritis: Comparative Clinical Trial Data
Historical clinical trials evaluated this compound's efficacy against other prominent anti-inflammatory drugs of its time, primarily in patients with active rheumatoid arthritis. The following tables summarize the quantitative outcomes from these studies.
Table 1: this compound vs. Aspirin in Rheumatoid Arthritis
| Parameter | This compound (3 g/day ) | Aspirin (4.8 g/day ) | Duration | Key Findings | Reference |
| Overall Efficacy | Equivalent | Equivalent | 6 Weeks | No statistical difference in morning stiffness, grip strength, joint pain, and tenderness. | [1] |
| P.I.P. Joint Swelling | Significant Improvement | Less Improvement | 6 Weeks | This compound was significantly superior to aspirin in reducing inflammatory swelling (p < .001). | [1][2] |
| Functional Capacity | Slight Improvement | - | 6 Weeks | Indicated slight superiority of this compound over aspirin at a low level of significance. | [1][2] |
Table 2: this compound vs. Phenylbutazone in Rheumatoid Arthritis
| Parameter | This compound (2-3 g/day ) | Phenylbutazone (300-600 mg/day) | Duration | Key Findings | Reference |
| Overall Efficacy | Equivalent | Equivalent | 14 Days | Most subjective and objective clinical parameters improved equally with both drugs. | [3] |
| Morning Stiffness | Superior Improvement | - | 14 Days | This compound was statistically superior to phenylbutazone in improving morning stiffness. | [3] |
| Patient Preference | 4 Patients | 16 Patients | - | In one study, a significantly higher number of patients preferred phenylbutazone. | [4] |
| Adverse Reactions | 9 Patients | 18 Patients | 14 Days | Fewer adverse reactions were reported with this compound in one short-term study. | [3] |
Table 3: this compound vs. Indomethacin in Rheumatoid Arthritis
| Parameter | This compound | Indomethacin | Duration | Key Findings | Reference |
| Overall Efficacy | More Effective | Effective | 13 Months | This compound produced a significantly greater reduction in morning stiffness, articular index, and ESR. | [5] |
| Functional Capacity | Improved | No Improvement | 13 Months | Only the this compound-treated group showed an improvement in functional capacity. | [5] |
| Latex-Agglutination | Diminished | No Change | 13 Months | Titres diminished only in the this compound group. | [5] |
Experimental Protocols
The historical clinical trials cited in this guide predominantly followed a double-blind, randomized study design, which is the gold standard for evaluating therapeutic efficacy.
Key Methodological Components:
-
Study Design: The trials employed either a parallel-group or a cross-over design.[3][4] In parallel studies, different groups of patients received either this compound or the comparator drug for the entire study period. In cross-over studies, patients received one drug for a period, followed by the other, allowing for intra-patient comparison.
-
Patient Population: Participants were typically adults with a diagnosis of "classical or definite" active rheumatoid arthritis, according to the criteria of the time.[4][5] Key inclusion criteria often involved reversible inflammatory swelling of the finger joints to ensure that anti-inflammatory effects could be accurately measured.[1]
-
Intervention: Patients received standardized oral doses of this compound (ranging from 2 g to 3 g daily) or the comparator drug (e.g., Aspirin 4.8 g/day , Phenylbutazone 300-600 mg/day).[1][3] To maintain blinding, drugs were administered in identical tablet or capsule form, and in some cases, a double-placebo technique was used.[1][4]
-
Outcome Measures: Efficacy was assessed using a combination of objective and subjective measures, including:
-
Duration: The trials varied in length, from short-term assessments of 14 days to long-term studies lasting up to 13 months.[3][5]
Caption: A typical workflow for a historical NSAID clinical trial.
Adverse Effects Profile and Withdrawal
A significant factor in the clinical use and eventual withdrawal of this compound was its adverse effect profile. While it showed comparable or, in some cases, better gastrointestinal tolerance than high-dose aspirin or phenylbutazone, the primary concern was a high incidence of skin rash.[3][4]
-
Skin Rash and Vasculitis: Several clinical trials reported a high incidence of skin rash in patients treated with this compound, with rates as high as 30% in one study using a tablet formulation.[1] These reactions were often severe enough to necessitate withdrawal from treatment and were a key reason for the drug's removal from the market.[4]
-
Gastrointestinal Effects: While generally milder than some comparators, gastrointestinal side effects were still noted.
-
Cross-Sensitivity: Investigations suggested a potential "cross-sensitivity" between this compound and other drugs, including penicillin.[6]
Conclusion
Historical clinical trial data validates that this compound was an effective anti-inflammatory and analgesic agent, with efficacy comparable to or, in some specific measures, superior to high doses of aspirin, phenylbutazone, and indomethacin for the management of rheumatoid arthritis.[1][3][5] However, its therapeutic benefits were ultimately overshadowed by a significant risk of adverse dermatological reactions, including severe rashes and vasculitis, which led to its withdrawal. This retrospective analysis underscores the critical balance between efficacy and safety in drug development and highlights how a promising efficacy profile can be negated by an unacceptable level of adverse events.
References
- 1. Double-blind comparison of this compound and aspirin in the treatment of rheumatoid arthritis. Part II: high dosage regime for assessment of analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A double blind trial to assess the value of this compound compared with phenylbutazone in the management of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term study of indomethacin and this compound in treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adverse reactions to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Alclofenac
For researchers and scientists in the dynamic field of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of alclofenac, ensuring the safety of laboratory personnel and the protection of the environment. This compound is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its handling as hazardous waste.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or fumes.[2] In case of accidental contact, refer to the material safety data sheet (MSDS) for first-aid measures.
Step-by-Step Disposal Protocol for this compound in a Laboratory Setting
The disposal of this compound must comply with federal, state, and local regulations. The overarching principle is to manage it as a hazardous chemical waste.
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination: Due to its toxicity, this compound is considered a hazardous waste.[1][2] It must be segregated from non-hazardous waste streams.
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific guidance on hazardous waste management and will provide institution-approved containers and labels.[3][4]
Step 2: Waste Segregation and Collection
-
Dedicated Waste Container: Place all solid this compound waste, including contaminated consumables (e.g., weighing boats, gloves, wipes), into a dedicated, properly labeled hazardous waste container provided by your EHS office.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic").
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
Step 3: Storage of this compound Waste
-
Secure Storage: Store the hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
Container Integrity: Ensure the container is kept closed at all times, except when adding waste, to prevent spills and exposure.
-
Secondary Containment: It is best practice to keep liquid waste containers in secondary containment to prevent spills from spreading.
Step 4: Arranging for Disposal
-
Contact EHS for Pickup: Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.[4]
-
Documentation: Complete any necessary waste disposal forms or online requests as required by your institution. This documentation is crucial for regulatory compliance and tracking the waste from "cradle to grave."
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.[5] This is strictly prohibited for hazardous pharmaceutical waste and can lead to environmental contamination.
-
DO NOT discard this compound in the regular trash.
-
DO NOT incinerate the waste within the laboratory. Disposal must be handled by a licensed and approved waste management facility.[1][2][6]
Regulatory Framework Overview
The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies. Adherence to these regulations is mandatory.
| Regulatory Body | Governing Act/Regulation | Key Requirements for this compound Disposal |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous waste, including identification, generation, transportation, and disposal. Prohibits the sewering of hazardous pharmaceutical waste.[5][6][7] |
| State and Local Environmental Agencies | State-Specific Regulations | May impose stricter requirements than federal regulations. Always consult your local EHS for guidance on state and local rules.[5] |
This compound Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a research laboratory setting.
A flowchart illustrating the step-by-step process for the safe and compliant disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. ehs.ucsf.edu [ehs.ucsf.edu]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
